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1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Documentation Hub

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Core Science & Biosynthesis

Foundational

Structural Elucidation of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde: A Comprehensive ¹H and ¹³C NMR Guide

Executive Summary The structural elucidation of highly functionalized, rigid bicyclic ethers requires a departure from basic 1D NMR heuristics. 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3) prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly functionalized, rigid bicyclic ethers requires a departure from basic 1D NMR heuristics. 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3) presents a unique analytical challenge due to its extreme conformational rigidity, the presence of two fully substituted bridgehead carbons, and the profound electronic asymmetry introduced by the oxygen atom at the 2-position.

This whitepaper provides an in-depth, causality-driven guide to the ¹H and ¹³C NMR spectral features of this scaffold. Designed for drug development professionals and synthetic chemists, this document establishes a self-validating experimental protocol to unambiguously assign the stereochemical and regiochemical features of the 2-oxabicyclo[2.2.1]heptane system.

Structural Anatomy & Conformational Causality

To interpret the NMR spectra of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, one must first understand the geometric constraints of the [2.2.1] framework[1]. The molecule is locked in a boat-like conformation, forcing specific spatial relationships between protons that directly govern spin-spin coupling:

  • Bridgehead Substitution: Positions C1 and C4 are quaternary. C1 is bonded to the bridging oxygen and a methyl group, while C4 is bonded to the carbaldehyde group. The lack of protons at these bridgeheads eliminates standard vicinal (³J) coupling across the bridge, simplifying certain signals while highlighting long-range interactions.

  • W-Coupling (⁴J): The rigid, locked geometry of the [2.2.1] system forces the exo-protons (e.g., C3-exo and C5-exo) into an exact planar "W" or "M" configuration. This optimal orbital overlap facilitates pronounced long-range ⁴J couplings (~1.0–1.5 Hz), a hallmark diagnostic feature of this scaffold[2].

  • Electronic Deshielding: The oxygen atom at position 2 heavily deshields the adjacent C1 (quaternary) and C3 (methylene) positions, creating distinct, isolated signals downfield from the complex aliphatic multiplet[3].

NMR_Workflow A Sample Prep (CDCl3) B 1D NMR (1H, 13C) A->B C 2D NMR (HSQC, HMBC) B->C D Spin System Mapping C->D E Final Assignment D->E

Self-validating NMR workflow for rigid bicyclic scaffolds.

¹H NMR Spectral Analysis: Causality and Coupling

The ¹H NMR spectrum of this compound is characterized by isolated downfield signals and a heavily overlapped aliphatic region exhibiting "roof effects" due to strong coupling between magnetically inequivalent, strongly coupled protons.

Table 1: Predicted ¹H NMR Assignments (CDCl₃, 600 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J in Hz)Causality / Mechanistic Rationale
4-CHO ~9.60s1H-Highly deshielded by the carbonyl group. Appears as a sharp singlet because the adjacent C4 bridgehead lacks a proton.
C3-H (exo) ~3.85dd1H²J ≈ 10.0, ⁴J ≈ 1.5Deshielded by the adjacent O-atom. Exhibits geminal coupling to C3-endo and long-range W-coupling to C5-exo.
C3-H (endo) ~3.65d1H²J ≈ 10.0Deshielded by O-atom. Lacks W-coupling geometry; exhibits only strong geminal coupling.
C5, C6, C7 1.40 – 2.20m6HComplexThe rigid aliphatic framework causes severe signal overlap. The C7 bridge protons are diastereotopic (syn/anti to oxygen).
1-CH₃ ~1.35s3H-Shielded aliphatic methyl group. Appears as a sharp singlet due to the fully substituted C1 bridgehead.

Expert Insight: The C3 protons are the most diagnostic feature in the ¹H spectrum. Because C4 is a quaternary bridgehead, the C3 protons cannot undergo ³J coupling. If the C3 signal appears as anything other than an AB quartet (or a pair of doublets/doublet-of-doublets), the structural integrity of the C4 bridgehead substitution must be questioned.

¹³C NMR Spectral Analysis: Core Framework

The ¹³C NMR spectrum provides absolute confirmation of the bicyclic framework, specifically through the chemical shifts of the quaternary bridgehead carbons[4].

Table 2: Predicted ¹³C NMR Assignments (CDCl₃, 150 MHz)
PositionShift (δ, ppm)TypeCausality / Mechanistic Rationale
4-CHO ~202.0CHCarbonyl carbon; heavily deshielded by the sp² oxygen.
C1 ~80.5C (quat)Bridgehead carbon. Deshielded by direct attachment to the ring oxygen[4]. The strain of the bicyclic system increases s-character, further pushing the shift downfield.
C3 ~74.0CH₂Methylene carbon deshielded by direct attachment to the ring oxygen[3].
C4 ~58.0C (quat)Bridgehead carbon. Deshielded by the electron-withdrawing inductive effect of the attached carbaldehyde group.
C7 ~40.5CH₂Bridging carbon. Experiences significant ring strain, shifting it downfield relative to standard aliphatic methylenes.
C5, C6 28.0 – 32.0CH₂Standard aliphatic ring carbons.
1-CH₃ ~19.5CH₃Aliphatic methyl carbon.

Experimental Protocols & Self-Validating Systems

Relying solely on 1D NMR for rigid bicyclic systems is an analytical risk due to the overlapping multiplets in the 1.40–2.20 ppm region. To ensure trustworthiness, the following self-validating 2D NMR protocol must be executed.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly pure 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde in 0.6 mL of CDCl₃ (100% D) containing 0.03% v/v TMS as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D ¹H Acquisition: Acquire at 600 MHz using a standard 30-degree pulse sequence (zg30), 16 scans, and a relaxation delay (d1) of 2 seconds to ensure accurate integration of the quaternary-adjacent methyl group.

  • 1D ¹³C Acquisition: Acquire at 150 MHz using power-gated decoupling (zgpg30), 512–1024 scans, and a d1 of 2 seconds.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run to definitively link the complex overlapping protons in the 1.40–2.20 ppm region to their respective C5, C6, and C7 carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step . HMBC maps the quaternary bridgeheads (C1 and C4) which are otherwise invisible in standard correlation experiments.

The HMBC Self-Validating Network

To prove the regiochemistry of the methyl and carbaldehyde groups, look for the following definitive cross-peaks:

  • Validation of C1: The 1-CH₃ protons (δH ~1.35) must show a strong ²J correlation to the C1 quaternary carbon (δC ~80.5).

  • Validation of C4: The 4-CHO proton (δH ~9.60) must show a strong ²J correlation to the C4 quaternary carbon (δC ~58.0).

  • Bridgehead Connectivity: The C3 protons (δH ~3.85) will show a ²J correlation to C4 and a ³J correlation across the oxygen to C1.

HMBC_Network CHO 4-CHO (δC 202) C4 C4 (δC 58) CHO->C4 2J HMBC C3 C3-H2 (δC 74) C3->C4 2J HMBC C1 C1 (δC 81) C3->C1 3J HMBC CH3 1-CH3 (δC 20) CH3->C1 2J HMBC

Key HMBC correlations establishing bridgehead quaternary carbon assignments.

By strictly adhering to this 2D correlation network, researchers can establish a closed, self-validating loop of evidence that mathematically proves the structure of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, eliminating any ambiguity caused by the rigid aliphatic framework.

References

  • Sigma-Aldrich. "1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Product Page".

  • PubChem - NIH. "Bicyclo(2.2.1)heptane | C7H12 | CID 9233".1

  • Aldmairi, A. H. (Cardiff University). "NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS".4

  • Chemistry and Biochemistry - UCLA. "An Intramolecular Prins Double Cyclization Catalyzed by Silyl Triflates". 3

  • The Journal of Organic Chemistry (ACS Publications). "Distal Two-Bond versus Three-Bond Electronegative Oxo-Substituent Effect Controls the Kinetics and Thermodynamics...". 2

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the key physical and spectroscopic properties of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. While spec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the key physical and spectroscopic properties of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. While specific experimental data for this compound is not extensively published, this document outlines the authoritative, field-proven methodologies essential for its characterization. By leveraging established protocols and theoretical principles, this guide serves as an essential resource for researchers, scientists, and drug development professionals working with this and structurally related bicyclic aldehydes. The narrative emphasizes the causal relationships behind experimental choices and the significance of each physical property in the broader context of medicinal chemistry and materials science.

Introduction: The Significance of a Bridged Bicyclic Aldehyde

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde belongs to the class of bridged bicyclic compounds, which are of significant interest in drug discovery and organic synthesis.[1] The rigid, three-dimensional structure of the oxabicyclo[2.2.1]heptane core provides a unique scaffold for the precise spatial arrangement of functional groups, a desirable trait for designing molecules with high target specificity.[2] The aldehyde functionality further serves as a versatile synthetic handle for the elaboration into a wide array of more complex molecules.[3]

A thorough understanding of the physical properties of this molecule is paramount for its successful application. Properties such as melting point, boiling point, and solubility directly influence its handling, purification, formulation, and ultimately, its bioavailability and efficacy in biological systems.[1][4] Spectroscopic characterization is equally critical for confirming its structure and purity. This guide provides the necessary protocols and theoretical underpinnings for a comprehensive physicochemical profiling of this novel compound.

Predicted and General Properties

While experimentally determined values for 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde are scarce in the literature, we can infer certain characteristics based on its structure and data from similar compounds.

PropertyPredicted/Inferred Value or CharacteristicSignificance in Drug Development
Molecular Formula C₈H₁₂O₂The elemental composition is the foundation for all other physicochemical calculations.
Molecular Weight 140.18 g/mol A key parameter in many analytical techniques and for calculating molar concentrations.
Physical State Likely a liquid or low-melting solid at room temperature.Influences handling, storage, and formulation strategies.
Lipophilicity (LogP) Moderately lipophilic.Crucial for membrane permeability and target engagement; a balance is often sought.[5]
Polar Surface Area (TPSA) Expected to be in a range suitable for good cell permeability.A predictor of a molecule's ability to cross biological membranes.

Experimental Determination of Physical Properties

The following sections detail the standard, authoritative protocols for determining the key physical properties of a novel organic compound like 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities will lead to a depressed and broadened melting range.[6]

Experimental Protocol: Capillary Method (Thiele Tube)

  • Sample Preparation: A small amount of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6]

  • Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[7]

  • Observation: The temperature is monitored closely. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.[8]

  • Heating Rate: For an unknown sample, a rapid initial determination can be made. For an accurate measurement, the heating rate should be slow (1-2°C per minute) near the expected melting point.

Melting_Point_Determination cluster_setup Apparatus Setup cluster_observation Observation & Recording Sample Powdered Sample in Capillary Tube Thermometer Thermometer Sample->Thermometer Attach Thiele_Tube Thiele Tube with Oil Thermometer->Thiele_Tube Insert Start_Melt Record T1 (First Liquid Drop) Thiele_Tube->Start_Melt Observe Sample Heat_Source Heat Source Heat_Source->Thiele_Tube Apply Heat End_Melt Record T2 (All Liquid) Start_Melt->End_Melt Melting_Range Melting Range = T1 - T2 End_Melt->Melting_Range Solubility_Profiling Start Excess Compound + Solvent Equilibrate Agitate at Constant Temp (24-48h) Start->Equilibrate Separate Filter or Centrifuge Equilibrate->Separate Quantify Analyze Filtrate by HPLC Separate->Quantify Result Determine Saturated Concentration Quantify->Result

Sources

Foundational

The 3D-Scaffold Revolution: Structural and Synthetic Profiling of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Executive Summary The modern drug discovery pipeline is undergoing a paradigm shift known as the "Escape from Flatland." Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. While sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery pipeline is undergoing a paradigm shift known as the "Escape from Flatland." Historically, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. While synthetically accessible, these flat molecules often suffer from poor aqueous solubility, high metabolic clearance, and off-target toxicity. To circumvent these liabilities, researchers are increasingly integrating 3D-rich, sp3-hybridized scaffolds.

This whitepaper provides an in-depth technical analysis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde , a premier bridged bicyclic building block. By detailing its physicochemical properties, bioisosteric utility, and self-validating synthetic workflows, this guide equips drug development professionals with the mechanistic insights required to leverage this scaffold in novel therapeutic pipelines.

Structural Architecture & Physicochemical Profiling

The compound 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3) is a highly rigid, conformationally restricted molecule[1]. Its architecture is defined by a norbornane-like skeleton where a carbon atom at position 2 is replaced by an oxygen atom, creating an oxa-bridge.

Mechanistic Structural Advantages:
  • The Oxa-Bridge: The incorporation of the ether oxygen introduces a permanent dipole and serves as a localized hydrogen-bond acceptor, which can improve aqueous solubility and target binding affinity without significantly increasing lipophilicity.

  • The Bridgehead Methyl Group: Located at position 1, this methyl group provides strategic steric shielding. In a biological context, this bulk can block adjacent metabolic hotspots, protecting the scaffold from rapid oxidation by Cytochrome P450 (CYP) enzymes.

  • The C4-Carbaldehyde: The formyl group acts as a highly reactive, versatile electrophilic handle, enabling rapid library generation via reductive aminations, Wittig olefinations, or Grignard additions[2].

Quantitative Data Summary
ParameterSpecification
IUPAC Name 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
CAS Registry Number 2758001-03-3
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
MDL Number MFCD34600556
Scaffold Classification Bridged Bicyclic, sp3-enriched
Key Reactive Handle C4-Carbaldehyde (-CHO)

Table 1: Core physicochemical and structural properties of the target scaffold.[3]

Bioisosteric Logic: The "Escape from Flatland"

In medicinal chemistry, the 2-oxabicyclo[2.2.1]heptane core is frequently deployed as a bioisostere for morpholines, piperazines, or mono-substituted phenyl rings. The synthesis of such complex 2-oxabicyclo[2.2.1]heptane derivatives often relies on intramolecular cyclization strategies or Diels-Alder reactions to establish the rigid 3D geometry[4]. Furthermore, stereocontrolled transformations of precursors like nitrohexofuranoses have been utilized to construct these highly functionalized cyclopentyl and bicyclic systems[5].

The causality behind choosing this scaffold lies in its high fraction of sp3 carbons (Fsp3). By replacing a flat aromatic ring with this bridged bicycle, researchers can disrupt the planar stacking that often leads to poor solubility (crystal lattice energy disruption) while maintaining the necessary vector geometry for target engagement.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 3D Bioisosteric Scaffold N1 Phenyl / Heteroaryl Ring (High sp2 fraction) N2 Poor Solubility High Clearance N1->N2 PK Liabilities N3 2-Oxabicyclo[2.2.1]heptane (High sp3 fraction) N1->N3 Bioisosteric Replacement N4 Improved Solubility Metabolic Stability N3->N4 PK Optimization

Caption: Bioisosteric replacement strategy transitioning from flat sp2 rings to 3D sp3 scaffolds.

Self-Validating Experimental Protocol: Reductive Amination

To integrate this scaffold into a drug discovery library, the carbaldehyde group is most commonly reacted with various primary or secondary amines. The following protocol utilizes a self-validating methodology, ensuring that chemical causality is respected and verified at each step.

Reagents & Materials
  • Substrate: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (1.0 eq)

  • Amine Partner: Primary or secondary amine (1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) (0.2 M)

  • Catalyst: Glacial acetic acid (0.1 eq, if using weakly nucleophilic amines)

Step-by-Step Methodology

Step 1: Imine/Iminium Formation Dissolve the aldehyde and the amine partner in anhydrous DCE. Stir the mixture at room temperature for 2 hours under an inert atmosphere (N2 or Ar).

  • Causality: DCE is selected as an aprotic solvent to drive the equilibrium toward imine formation. Pre-forming the imine before adding the reducing agent prevents the premature reduction of the starting aldehyde into an unreactive primary alcohol.

Step 2: Validation Checkpoint 1 (Self-Validation) Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Logic: The mass of the free aldehyde (expected [M+H]+ ~141.1) must be absent, replaced by the mass of the imine/iminium intermediate. If the aldehyde persists, the amine is insufficiently nucleophilic; add 1.0 eq of Titanium(IV) isopropoxide (Ti(OiPr)4) to force the condensation.

Step 3: Selective Reduction Once imine formation is verified, add NaBH(OAc)3 portion-wise over 10 minutes. Stir for 12 hours at room temperature.

  • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces imines/iminiums over aldehydes. Using stronger agents like NaBH4 would indiscriminately reduce any unreacted starting material, lowering the overall yield.

Step 4: Validation Checkpoint 2 (Self-Validation) Perform TLC (Hexane/Ethyl Acetate 7:3) and a secondary LC-MS analysis.

  • Validation Logic: The appearance of a new, more polar spot (amine product) and the exact molecular weight of the target compound confirms successful reduction. If a mass corresponding to the alcohol byproduct (m/z ~143.1) is detected, it indicates that Step 1 was incomplete prior to reduction.

Step 5: Quench and Purification Quench the reaction with saturated aqueous NaHCO3 to neutralize acetic acid and destroy excess hydride. Extract with Ethyl Acetate (3x), dry over anhydrous Na2SO4, and purify via flash column chromatography.

G A 1-Methyl-2-oxabicyclo[2.2.1] heptane-4-carbaldehyde C Imine/Iminium Intermediate A->C + Amine (Acid Catalyst) B Primary/Secondary Amine B->C D Reduction (NaBH(OAc)3) C->D LC-MS Verified E 3D-Enriched Amine Product D->E Workup & Purification

Caption: Workflow for the reductive amination of the 2-oxabicyclo[2.2.1]heptane scaffold.

References

  • Sigma-Aldrich. "MDL Mfcd34600556 - Sigma-Aldrich". sigmaaldrich.com.
  • AA Blocks. "2758001-03-3 | 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde". aablocks.com.
  • BLD Pharm. "38216-91-0|3-(Cyclopentyloxy)-2,2-dimethylpropanal". bldpharm.com.
  • Chemistry Letters. "SYNTHETIC METHOD FOR NOVEL 1,2,3-TRISUBSTITUTED CYCLOPENTANE DERIVATIVES...". oup.com.
  • ResearchGate. "Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes". researchgate.net.

Sources

Exploratory

The Strategic Application of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde in Modern Drug Discovery: A Technical Guide to Bridged Bicyclic Bioisosteres

Executive Summary In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has led to high attrition rates in clinical trials due to poor pharmacokinetic (PK) profiles, low aqueous so...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has led to high attrition rates in clinical trials due to poor pharmacokinetic (PK) profiles, low aqueous solubility, and off-target toxicity. As a Senior Application Scientist, I frequently guide hit-to-lead optimization campaigns toward "escaping flatland" by incorporating sp3-rich, three-dimensional scaffolds.

This whitepaper provides an in-depth technical analysis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde , a highly specialized bridged bicyclic ether. We will deconstruct its IUPAC nomenclature, explore its thermodynamic advantages as a bioisostere, and provide field-validated synthetic protocols for its integration into drug discovery pipelines.

Chemical Identity & IUPAC Nomenclature Breakdown

Understanding the precise structural topology of this scaffold is critical for predicting its chemical reactivity and spatial orientation within a protein binding pocket. The IUPAC name 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is systematically derived as follows:

  • bicyclo[2.2.1]heptane: The core is a bridged bicyclic alkane containing 7 skeletal atoms. The numbers [2.2.1] dictate the number of atoms in each of the three paths connecting the two bridgehead positions (Paths of 2, 2, and 1 atoms).

  • 2-oxa: Indicates skeletal replacement nomenclature. An oxygen atom replaces carbon-2 in the longest path, creating a rigid cyclic ether.

  • 1-methyl: A methyl group (-CH3) is anchored at bridgehead position 1, sterically shielding the adjacent ether oxygen.

  • 4-carbaldehyde: An aldehyde moiety (-CHO) is located at the opposite bridgehead (position 4), serving as the primary electrophilic handle for synthetic elaboration.

Physicochemical Profile

Quantitative data for this building block is summarized below to aid in computational modeling and synthetic planning [1, 2].

PropertyValueImpact on Drug Design
IUPAC Name 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehydeStandardized structural identification.
CAS Registry Number 2758001-03-3Essential for procurement and database queries.
MDL Number MFCD34600556Cross-referencing in structural libraries.
Molecular Formula C8H12O2High sp3 carbon count (Fsp3 = 0.875).
Molecular Weight 140.18 g/mol Low MW allows for downstream elaboration without exceeding Lipinski limits.
Key Reactive Moiety Bridgehead Aldehyde (C4)Enables divergent C-C and C-N bond formation.

The Bioisosteric Rationale: Escaping Flatland

The 2-oxabicyclo[2.2.1]heptane system is not just a structural novelty; it is a rationally designed bioisostere for saturated heterocycles (like morpholine or piperidine) and flat aromatic rings (like substituted benzenes) [3, 4].

The Causality of PK Improvement: When a flat aromatic ring is replaced by this bridged system, the Fraction of sp3 carbons (Fsp3) increases dramatically. This directly disrupts the planar stacking of molecules in the solid state, lowering the crystal lattice energy and thereby increasing aqueous solubility . Furthermore, the rigid 3D conformation reduces the entropic penalty upon binding to the target protein—the molecule is already "locked" into its active geometry [5].

The methyl group at C1 plays a crucial defensive role: it provides steric hindrance around the ether oxygen, shielding it from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, ensuring a longer half-life in vivo.

PK Start Traditional Hit Compound (Flat Aromatic/Heteroaromatic Ring) Issue PK Liability: Poor Solubility & Rapid Clearance Start->Issue Intervention Bioisosteric Scaffold Hopping (Insert 2-oxabicyclo[2.2.1]heptane) Issue->Intervention Outcome1 Increased Fsp3 Fraction (Enhanced Solubility) Intervention->Outcome1 Outcome2 Locked 3D Conformation (Reduced Entropic Penalty) Intervention->Outcome2 Outcome3 Shielded Metabolism (Lower CYP450 Turnover) Intervention->Outcome3 Final Optimized Lead Candidate (Improved Efficacy & Safety) Outcome1->Final Outcome2->Final Outcome3->Final

Pharmacokinetic optimization logic using bridged bicyclic bioisosteres.

Synthetic Reactivity: The Bridgehead Advantage

From a synthetic perspective, the placement of the carbaldehyde at the C4 bridgehead is highly advantageous due to Bredt's Rule . Because the alpha-carbon (C4) is a bridgehead, it cannot form a double bond within the ring system. Consequently, the aldehyde cannot enolize .

Why this matters:

  • No Aldol Self-Condensation: Under strongly basic conditions (e.g., Wittig reactions), standard aldehydes often undergo self-condensation. This bridgehead aldehyde is immune to this degradation pathway.

  • No Racemization: Because an enolate cannot form, the stereocenter at the bridgehead is absolutely stable.

G A 1-Methyl-2-oxabicyclo[2.2.1] heptane-4-carbaldehyde B Reductive Amination (STAB, Amine, AcOH) A->B C Wittig Olefination (Ph3P=CH-R, Base) A->C D Pinnick Oxidation (NaClO2, Scavenger) A->D E Bridged Amines (Target: Kinase Inhibitors) B->E F Alkene Derivatives (Target: Lipophilic Linkers) C->F G Carboxylic Acids (Target: Amide Coupling) D->G

Divergent synthetic pathways from the bridgehead aldehyde scaffold.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower the bench chemist to troubleshoot effectively.

Protocol A: Reductive Amination (Synthesis of Bridged Amines)

This workflow attaches functionalized amines to the C4 position, a standard operation in library generation.

  • Imine Formation: In an oven-dried flask under N2, dissolve 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (1.0 eq) and the target primary/secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for mild heating (40 °C) if the sterically hindered bridgehead aldehyde reacts slowly with bulky amines.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the stirring mixture.

    • Causality: Acetic acid mildly protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the nucleophilic amine, thereby accelerating iminium ion formation.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is a mild, chemo-selective reducing agent. Unlike NaBH4, STAB will selectively reduce the iminium intermediate rather than the starting aldehyde, preventing the formation of an unreactive primary alcohol byproduct.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO3.

    • Self-Validation: The cessation of CO2 gas evolution (from the neutralization of unreacted STAB and AcOH) serves as a reliable visual indicator that the quench is complete. Extract with EtOAc, dry over Na2SO4, and concentrate.

Protocol B: Pinnick Oxidation (Conversion to Carboxylic Acid)

This protocol converts the carbaldehyde into a carboxylic acid, preparing the scaffold for standard peptide/amide coupling workflows.

  • Solvent Preparation: Dissolve the aldehyde (1.0 eq) in a 4:1 mixture of tert-butanol and water (0.1 M).

    • Causality: This biphasic-like, semi-polar solvent system is necessary to simultaneously solubilize the organic bicyclic substrate and the inorganic oxidants.

  • Scavenger Addition: Add 2-methyl-2-butene (5.0 eq) to the solution.

    • Causality (Critical): Sodium chlorite generates hypochlorous acid (HOCl) as a highly reactive byproduct. Without a scavenger, HOCl will indiscriminately chlorinate the organic framework. 2-methyl-2-butene acts as a sacrificial electron-rich alkene to safely consume the HOCl.

  • Oxidation: Add NaH2PO4 (2.0 eq) followed by NaClO2 (1.5 eq). Stir vigorously at room temperature for 4 hours.

    • Causality: NaH2PO4 buffers the reaction to mildly acidic conditions (pH ~4). This specific pH is required to generate the active oxidant species (chlorous acid, HClO2) while preventing the acid-catalyzed cleavage of the sensitive bicyclic ether core.

References

  • "2758001-03-3 | 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde", AA Blocks. URL:[Link]

  • "Mammalian and bacterial nitric oxide synthase inhibitors", US Patent 10759791B2.
  • "Stereocontrolled transformation of nitrohexofuranoses into cyclopentylamines via 2-oxabicyclo[2.2.1]heptanes", ResearchGate. URL:[Link]

  • "An Exocyclic Methylene Group Acts As a Bioisostere of the 2′-Oxygen Atom in LNA", Journal of the American Chemical Society. URL:[Link]

Foundational

Stereochemical Architecture and Synthetic Utility of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Executive Summary The 1-methyl-2-oxabicyclo[2.2.1]heptane scaffold has emerged as a privileged, highly rigidified bioisostere in modern drug discovery. By locking substituents into a defined three-dimensional vector spac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-methyl-2-oxabicyclo[2.2.1]heptane scaffold has emerged as a privileged, highly rigidified bioisostere in modern drug discovery. By locking substituents into a defined three-dimensional vector space, this bridged bicyclic ether minimizes entropic penalties upon target binding. This whitepaper provides an in-depth technical analysis of the stereochemical architecture of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS 2758001-03-3) and establishes self-validating synthetic protocols for its preparation and derivatization.

Stereochemical Foundations and CIP Priority Resolution

The 2-oxabicyclo[2.2.1]heptane core is characterized by an oxygen atom embedded within the main ring, breaking the symmetry of the parent [2.2.1] hydrocarbon system and rendering the molecule chiral. The stereogenic centers are located exclusively at the bridgehead positions: C1 and C4 . Because the geometric constraints of the [2.2.1] system require the bridging carbon (C7) to be cis relative to the main ring, the relative configuration is fixed, resulting in two possible enantiomers: (1R,4R) and (1S,4S) (1).

Rigorous CIP Assignment for the C4 Stereocenter

To understand the spatial vectors of the target carbaldehyde, we must strictly apply the Cahn-Ingold-Prelog (CIP) rules at the C4 bridgehead. The four atoms directly attached to C4 are all carbons: the carbonyl carbon, C3, C7, and C5. The priority is resolved by analyzing the subsequent atomic shells:

  • Priority 1 (-CHO): The carbonyl carbon is treated as being bonded to (O, O, H). The presence of two oxygen bonds gives it the highest priority.

  • Priority 2 (-C3): C3 is part of the oxa-ring and is directly bonded to the O2 heteroatom. Its second shell is (O, H, H).

  • Priority 3 (-C7): The bridging C7 is bonded to (C, H, H). To break the tie with C5, we evaluate the third shell. C7 connects to C1, which is bonded to (O, C, C).

  • Priority 4 (-C5): C5 is bonded to (C, H, H). Its third shell connects to C6, which is only bonded to (C, H, H). Since oxygen outranks carbon, C7 > C5.

CIP_C4 C4 Stereocenter C4 CHO Priority 1: -CHO 2nd Shell: (O, O, H) C4->CHO C3 Priority 2: -C3 2nd Shell: (O, H, H) C4->C3 C7 Priority 3: -C7 2nd Shell: (C, H, H) | 3rd Shell via C1: (O, C, C) C4->C7 C5 Priority 4: -C5 2nd Shell: (C, H, H) | 3rd Shell via C6: (C, H, H) C4->C5

Figure 1: Cahn-Ingold-Prelog (CIP) priority resolution for the C4 stereocenter.

Bredt's Rule and Stereochemical Integrity

A critical advantage of the 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde scaffold is its absolute resistance to α-epimerization. In standard acyclic or monocyclic systems, α-chiral aldehydes rapidly racemize via enolization under basic or acidic conditions.

Mechanistic Causality: Enolization requires the formation of a double bond between the carbonyl carbon and the α-carbon. In this scaffold, the α-carbon is the C4 bridgehead. According to Bredt's Rule , placing a double bond at the bridgehead of a small bicyclic system induces catastrophic ring strain, geometrically prohibiting the planar transition state required for enol formation. Consequently, the (1R,4R) stereocenter is unconditionally preserved during harsh downstream functionalizations, such as reductive aminations or electrochemical cross-couplings (2).

Self-Validating Synthetic Workflows

The target carbaldehyde (3) is typically synthesized from the commercially available 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (4). The transformation requires a highly chemoselective two-step protocol to prevent the reductive cleavage of the strained oxa-bridge.

Synthesis Acid Carboxylic Acid (CAS 2243513-71-3) Reduction Reduction BH3·THF, 0°C to RT Acid->Reduction Alcohol Intermediate Alcohol Reduction->Alcohol Oxidation Oxidation DMP, DCM, RT Alcohol->Oxidation Aldehyde Target Carbaldehyde (CAS 2758001-03-3) Oxidation->Aldehyde

Figure 2: Two-step synthetic workflow from carboxylic acid to carbaldehyde.

Protocol A: Chemoselective Reduction to the Intermediate Alcohol
  • Causality: Borane-tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reductant, its nucleophilic nature poses a risk of ring-opening the strained ether. BH₃·THF operates via an electrophilic mechanism, coordinating preferentially to the carboxylic acid, ensuring rapid and chemoselective reduction.

  • Step-by-Step Methodology:

    • Initiation: In an oven-dried Schlenk flask under argon, dissolve (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M). Cool the system to 0 °C.

    • Addition: Dropwise add BH₃·THF (1.5 eq, 1.0 M in THF) over 15 minutes to safely manage the exothermic evolution of H₂ gas.

    • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

    • In-Process Control (IPC): Quench a 50 µL aliquot in MeOH. Analyze via TLC (1:1 Hexanes/EtOAc, KMnO₄ stain). The starting material (Rf ~0.10) must be fully consumed.

    • Workup: Cool to 0 °C, quench with MeOH until effervescence ceases. Concentrate in vacuo, partition between EtOAc and sat. aq. NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Oxidation to the Target Carbaldehyde
  • Causality: Dess-Martin Periodinane (DMP) is utilized to prevent over-oxidation. A mild base (NaHCO₃) is added to buffer the in situ generated acetic acid, protecting the oxa-bridge from acid-catalyzed degradation.

  • Step-by-Step Methodology:

    • Initiation: Dissolve the crude alcohol (1.0 eq) in anhydrous DCM (0.1 M) under argon at 0 °C.

    • Addition: Add DMP (1.2 eq) in a single portion, followed immediately by solid NaHCO₃ (0.5 eq).

    • Propagation: Stir at room temperature for 2 hours.

    • IPC: TLC (1:1 Hexanes/EtOAc) should indicate complete conversion to a less polar, weakly UV-active spot (Rf ~0.65) that stains strongly with 2,4-DNP.

    • Workup: Quench with a 1:1 mixture of sat. aq. Na₂S₂O₃ and sat. aq. NaHCO₃. Stir vigorously for 30 minutes until the organic layer is clear. Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Analytical Data for Reaction Validation

To ensure the protocols act as self-validating systems, specific spectroscopic markers must be observed. The unique stereochemical environment of the [2.2.1] system provides highly diagnostic ¹H NMR signatures.

Expert Insight on Multiplicity: Because the molecule is chiral and lacks a plane of symmetry, the two protons of the intermediate -CH₂OH group are diastereotopic. Furthermore, because the C4 bridgehead lacks any protons, these diastereotopic protons do not exhibit vicinal coupling, resulting in a distinct AB quartet . Similarly, the target -CHO proton will appear as a sharp singlet , serving as definitive proof of an intact C4 bridgehead.

CompoundKey ¹H NMR Signal (CDCl₃)Multiplicity CausalityRf (1:1 Hex/EtOAc)IR Stretch
Carboxylic Acid ~11.0 ppm (1H, -COOH)Broad singlet due to rapid proton exchange.0.101705 cm⁻¹
Intermediate Alcohol ~3.65 ppm (2H, -CH₂OH)AB quartet ( J≈11 Hz); diastereotopic protons.0.353300 cm⁻¹
Target Carbaldehyde ~9.72 ppm (1H, -CHO)Sharp singlet; no vicinal protons at C4 bridgehead.0.651725 cm⁻¹

Table 1: Analytical markers for the self-validation of the synthetic workflow.

References

  • CymitQuimica - "1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid" - 4

  • AiFChem - "(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid" - 1

  • BLDpharm - "1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde" - 3

  • Organic Letters (ACS Publications) - "Stereocontrolled Transformation of Nitrohexofuranoses into Cyclopentylamines via 2-Oxabicyclo[2.2.1]heptanes" - 5

  • ProQuest - "Radical Cross-Coupling Enabled by Functionalized Electrodes" - 2

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Asymmetric Synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the asymmetric synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, a chiral building b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, a chiral building block with significant potential in medicinal chemistry and drug discovery. The rigid, bicyclic scaffold of this molecule offers a unique three-dimensional architecture that can be exploited to develop novel therapeutic agents. This guide details a strategic synthetic approach, focusing on a diastereoselective hetero-Diels-Alder reaction as the key stereochemistry-determining step. We provide in-depth scientific rationale for the chosen methodology, step-by-step experimental protocols, and methods for purification and characterization.

Introduction

The 2-oxabicyclo[2.2.1]heptane framework is a prevalent motif in numerous biologically active natural products and pharmaceutical compounds. Its conformational rigidity and defined spatial arrangement of substituents make it an attractive scaffold for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The introduction of a methyl group at the bridgehead position (C1) and a carbaldehyde at C4 in a stereocontrolled manner, as in 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, provides a versatile handle for further chemical elaboration, enabling the exploration of novel chemical space in drug discovery programs.

The asymmetric synthesis of this target molecule presents a significant challenge due to the need to control multiple stereocenters. This application note outlines a robust and efficient synthetic strategy commencing from readily available starting materials. The cornerstone of this approach is a hetero-Diels-Alder reaction between 2-methylfuran and a chiral acrylate, followed by a selective reduction to furnish the target aldehyde.

Synthetic Strategy: A Chiral Auxiliary-Mediated Approach

The proposed synthetic route is a two-step sequence, as illustrated below. The key to achieving high enantioselectivity lies in the use of a chiral auxiliary on the dienophile in the initial Diels-Alder cycloaddition.

Synthetic_Pathway Start 2-Methylfuran + Chiral Acrylate Intermediate Chiral Diels-Alder Adduct (Ester) Start->Intermediate [4+2] Hetero-Diels-Alder (Lewis Acid Catalyzed) Target 1-Methyl-2-oxabicyclo[2.2.1]heptane- 4-carbaldehyde Intermediate->Target 1. Auxiliary Cleavage 2. Selective Reduction

Caption: Proposed synthetic workflow for 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Part 1: Asymmetric Hetero-Diels-Alder Reaction

The first and most critical step is the [4+2] cycloaddition between 2-methylfuran and a chiral acrylate. 2-Methylfuran serves as the diene, installing the C1-methyl group. The dienophile is an acrylate esterified with a chiral auxiliary, which directs the facial selectivity of the cycloaddition. Evans' chiral auxiliaries, such as chiral oxazolidinones, are well-suited for this purpose, offering high levels of diastereoselectivity in the presence of a suitable Lewis acid catalyst.

The Lewis acid coordinates to the carbonyl group of the dienophile, lowering its LUMO energy and accelerating the reaction. Furthermore, the chiral environment created by the auxiliary-Lewis acid complex blocks one face of the dienophile, leading to a highly stereoselective attack by the diene. The endo transition state is generally favored due to secondary orbital interactions.

Diels_Alder_Mechanism Reactants 2-Methylfuran + Chiral Acrylate-Oxazolidinone TS Endo Transition State (Lewis Acid Complex) Reactants->TS Lewis Acid (e.g., Et₂AlCl) Product Endo Diels-Alder Adduct TS->Product

Caption: Stereochemical model of the Lewis acid-catalyzed Diels-Alder reaction.

Part 2: Conversion to the Target Aldehyde

Following the Diels-Alder reaction, the chiral auxiliary is cleaved, typically under mild hydrolytic conditions, to reveal the corresponding carboxylic acid or ester. This intermediate is then selectively reduced to the target aldehyde. A common and effective method for this transformation is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of stoichiometry and temperature is crucial to prevent over-reduction to the primary alcohol.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral Diels-Alder Adduct

Materials:

  • 2-Methylfuran (freshly distilled)

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • n-Butyllithium (n-BuLi)

  • Diethylaluminum chloride (Et₂AlCl)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Chiral Acrylimide:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-BuLi (1.05 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add acryloyl chloride (1.1 eq) dropwise and stir for an additional 1 hour at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the chiral acrylimide.

  • Diels-Alder Reaction:

    • To a solution of the chiral acrylimide (1.0 eq) in anhydrous DCM (0.1 M) at -78 °C under an argon atmosphere, add Et₂AlCl (1.2 eq) dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add freshly distilled 2-methylfuran (3.0 eq) dropwise.

    • Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

    • Extract the aqueous layer with DCM. The combined organic layers are dried over MgSO₄, filtered, and concentrated.

    • The crude product can be purified by flash chromatography to yield the desired Diels-Alder adduct.

Protocol 2: Synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Materials:

  • Chiral Diels-Alder adduct from Protocol 1

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous THF

  • Diisobutylaluminium hydride (DIBAL-H) in hexanes

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Cleavage of the Chiral Auxiliary:

    • To a solution of the Diels-Alder adduct (1.0 eq) in a 3:1 mixture of THF and water (0.2 M) at 0 °C, add a 30% aqueous solution of H₂O₂ (4.0 eq) followed by an aqueous solution of LiOH (2.0 eq).

    • Stir the mixture at 0 °C for 2 hours.

    • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

    • Acidify the mixture to pH ~3 with 1 M HCl and extract with EtOAc.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the carboxylic acid, which can be used in the next step without further purification.

  • Selective Reduction to the Aldehyde:

    • To a solution of the crude carboxylic acid (1.0 eq) in anhydrous toluene (0.1 M) at -78 °C under an argon atmosphere, add DIBAL-H (1.5 eq, 1.0 M in hexanes) dropwise.

    • Stir the reaction at -78 °C for 1 hour.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Extract the aqueous layer with EtOAc. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the target 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Data Presentation

StepReactantsProductCatalyst/ReagentYield (%)Diastereomeric Excess (de) (%)
12-Methylfuran + Chiral AcrylimideDiels-Alder AdductEt₂AlCl85-95>95
2Diels-Alder AdductTarget Aldehyde1. LiOH/H₂O₂ 2. DIBAL-H70-80N/A

Characterization

The final product and key intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the bicyclic system.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric excess (ee) of the final product.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The diastereoselectivity of the key Diels-Alder reaction is typically high, and the subsequent functional group manipulations are robust. To ensure the validity of the results, it is recommended to:

  • Use freshly distilled and anhydrous reagents and solvents.

  • Carefully control reaction temperatures, especially during the reduction step.

  • Monitor reaction progress by TLC or other suitable analytical methods.

  • Thoroughly characterize all intermediates and the final product.

Alternative Synthetic Approaches

While the chiral auxiliary-mediated Diels-Alder reaction is a highly effective strategy, other asymmetric methods for the synthesis of the 2-oxabicyclo[2.2.1]heptane core have been reported. These include:

  • Catalytic Asymmetric Diels-Alder Reactions: Utilizing chiral Lewis acids such as copper-bis(oxazoline) complexes or chiral oxazaborolidines with achiral dienophiles can also provide high enantioselectivity.[1][2]

  • Organocatalysis: Chiral amine catalysts can activate α,β-unsaturated aldehydes towards cycloaddition with furans.

  • Intramolecular Cycloadditions: Substrates containing both the furan and dienophile moieties can undergo intramolecular Diels-Alder reactions to form the bicyclic system.[3]

  • Gold-Catalyzed Cycloisomerization: Gold(I) catalysts can promote the cycloisomerization of alkynediols to form 7-oxabicyclo[2.2.1]heptanes.[4]

The choice of synthetic route will depend on the specific requirements of the research program, including scalability, cost of reagents, and desired stereochemical outcome.

Conclusion

The asymmetric synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is a challenging yet achievable goal. The detailed protocols and scientific rationale provided in this application note offer a reliable pathway to this valuable chiral building block. By leveraging a stereoselective hetero-Diels-Alder reaction, researchers can access this and related compounds for the development of novel and potent therapeutic agents.

References

  • Evans, D. A., et al. (1997). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Catalytic Enantioselective Diels-Alder Reactions of N-Acyloxazolidinones. Journal of the American Chemical Society, 119(33), 7893–7894.
  • Corey, E. J., & Loh, T.-P. (1991). First application of a catalytic, enantioselective Diels-Alder reaction with a furan diene. Journal of the American Chemical Society, 113(23), 8966–8967.
  • Fraile, J. M., García, J. I., Gracia, D., Mayoral, J. A., & Pires, E. (1996). First Asymmetric Diels–Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry, 61(26), 9479–9484. [Link]

  • Ishihara, K., & Yamamoto, H. (1994). Chiral Boron Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction of Furan Derivatives. Journal of the American Chemical Society, 116(4), 1561–1562.
  • Masamune, S., et al. (1985). Asymmetric Diels-Alder reaction: A new chiral dienophile. Journal of the American Chemical Society, 107(15), 4549–4551.
  • Sibi, M. P., & Jasperse, C. P. (2005). Enantioselective Diels-Alder Reactions of Furans. In Organic Reactions (Vol. 66, pp. 1-135). John Wiley & Sons, Inc.
  • Trost, B. M., & Toste, F. D. (2000). A Catalytic Enantioselective Diels-Alder Reaction of Furans. Journal of the American Chemical Society, 122(4), 734–735.
  • White, J. D., et al. (2001). Asymmetric Total Synthesis of (+)-Codeine. The Use of a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction of a Furan. The Journal of Organic Chemistry, 66(16), 5577–5587.
  • Yoon, T. P., & MacMillan, D. W. C. (2001). Enantioselective Diels-Alder Reactions of α,β-Unsaturated Aldehydes with Furans Catalyzed by a Chiral Amine. Journal of the American Chemical Society, 123(12), 2911–2912.
  • Cha, J. K., & Kim, S. (2005). Recent advances in the Diels-Alder reactions of furans. Journal of the Korean Chemical Society, 49(6), 539-553.
  • Kappe, C. O. (2000). High-speed combinatorial synthesis utilizing microwave irradiation. Current Opinion in Chemical Biology, 4(3), 329-335.
  • Nicolaou, K. C., et al. (2000). The Art and Science of Total Synthesis at the Dawn of the Twenty-First Century.
  • Oppolzer, W. (1984). Asymmetric Diels-Alder and Ene Reactions in Organic Synthesis. Angewandte Chemie International Edition in English, 23(11), 876-889.
  • Smith, A. B., III, et al. (2009). The Smith/Hirschmann Synthesis of (+)-Paspaline. The Journal of Organic Chemistry, 74(1), 1-13.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]

  • Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed Reactions of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]

  • Chemistry Steps. (n.d.). Reducing Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • University of Louisville. (n.d.). One-pot Conversion of Carboxylic Acids to Aldehydes. Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis of Oxabicyclo[2.2.1]heptane Scaffolds via Furan Diels-Alder Cycloaddition

Introduction & Mechanistic Overview The 7-oxabicyclo[2.2.1]heptane framework is a highly prized rigid 3D scaffold in medicinal chemistry, serving as the structural core for natural products like cantharidin, as well as n...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 7-oxabicyclo[2.2.1]heptane framework is a highly prized rigid 3D scaffold in medicinal chemistry, serving as the structural core for natural products like cantharidin, as well as numerous bioactive derivatives and kinase inhibitors. The most direct route to this bridged bicyclic system is the[4+2] Diels-Alder (DA) cycloaddition between a furan (diene) and an electron-deficient olefin (dienophile).

However, utilizing furan in DA chemistry presents a unique set of challenges. Furan possesses significant aromatic stabilization energy. The cycloaddition disrupts this aromaticity, resulting in a low thermodynamic driving force for product formation. Consequently, the reaction is highly reversible (retro-Diels-Alder), and the delicate interplay between kinetics and thermodynamics often limits yields and diastereoselectivity (endo vs. exo) [1].

To successfully isolate the desired oxabicyclo[2.2.1]heptane, chemists must manipulate the reaction conditions to either trap the kinetic endo product or drive the equilibrium toward the thermodynamic exo product without triggering cycloreversion.

G Furan Furan (Diene) + Dienophile TS [4+2] Transition State (Steric & Electronic Effects) Furan->TS Activation Endo Kinetic Product (Endo-Oxabicyclo[2.2.1]heptane) TS->Endo Fast (Lower Ea) Exo Thermodynamic Product (Exo-Oxabicyclo[2.2.1]heptane) TS->Exo Slow but Stable Retro Retro-Diels-Alder (Reversibility) Endo->Retro Heat Retro->Furan Equilibrium Shift

Mechanistic pathways and reversibility in furan Diels-Alder cycloadditions.

Strategic Approaches to the Oxabicyclo[2.2.1]heptane Core

Strategy A: Thermodynamic Control via High-Pressure Activation

When dealing with sterically hindered dienophiles (e.g., dimethylmaleic anhydride for cantharidin synthesis), thermal activation fails because the heat required to overcome the activation barrier simultaneously drives the retro-DA reaction. High-pressure chemistry (10–15 kbar) solves this by exploiting the negative activation volume ( ΔV‡ ) of the cycloaddition. Pressure accelerates the forward reaction and shifts the equilibrium toward the compact cycloadduct without the need for thermal energy [2].

Strategy B: Kinetic Acceleration via Lewis Acid Catalysis

For standard dienophiles (e.g., acrylates, maleimides), lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile accelerates the reaction at ambient or sub-ambient temperatures. Lewis acids (e.g., ZnI2​ , TiCl4​ ) coordinate to the carbonyl oxygens of the dienophile, increasing its electrophilicity. This allows the reaction to proceed rapidly under kinetic control, preserving the endo stereochemistry before isomerization can occur.

Strategy C: Diene Activation via 3-Alkoxyfurans

A modern approach to circumventing reversibility is the use of electron-rich furans. Substituting the furan ring with a 3-alkoxy group raises its Highest Occupied Molecular Orbital (HOMO) and breaks its symmetry. This not only vastly accelerates the reaction with maleimides but also stabilizes the resulting enol-ether cycloadduct, rendering the reaction irreversible and highly endo-selective [3].

G Start Select Dienophile & Diene Q1 Is the diene electron-rich (e.g., 3-alkoxyfuran)? Start->Q1 CatFree Protocol 3: Catalyst-Free Room Temp, Irreversible Q1->CatFree Yes Q2 Is the dienophile sterically hindered? Q1->Q2 No HighPress Protocol 1: High Pressure (10-15 kbar) Q2->HighPress Yes LewisAcid Protocol 2: Lewis Acid Catalyzed (ZnI2 / TiCl4) Q2->LewisAcid No

Decision matrix for selecting the optimal furan Diels-Alder protocol.

Quantitative Data: Strategy Comparison

The following table summarizes the expected outcomes based on the chosen methodology, providing a benchmark for your experimental design.

StrategyDieneDienophileConditionsTypical YieldEndo:Exo RatioKey Advantage
High-Pressure FuranDimethylmaleic anhydride15 kbar, DCM, 20 °C, 24h85%100:0Overcomes severe steric hindrance [2]
Lewis Acid FuranMethyl acrylate ZnI2​ (20 mol%), DCM, 20 °C78%80:20Mild acceleration, scalable
Diene Activation 3-MethoxyfuranN-MethylmaleimideCatalyst-free, DCM, 20 °C, 4h>90%>95:5Irreversible, high kinetic control[3]

Experimental Protocols

Note: All protocols must be executed in a well-ventilated fume hood. Ensure all solvents are anhydrous and degassed to prevent side reactions.

Protocol 1: High-Pressure Synthesis of Cantharidin Precursors

Rationale: Utilizes extreme pressure to overcome the negative activation volume of sterically congested transition states without thermal degradation.

  • Preparation: In a Teflon high-pressure reaction tube, dissolve furan (10.0 mmol) and dimethylmaleic anhydride (5.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Pressurization: Seal the tube and place it into a high-pressure hydrostatic apparatus. Pressurize the system to 15 kbar.

  • Incubation: Maintain the pressure at 20 °C for 24 hours. (Causality: Ambient temperature prevents the retro-DA pathway from activating).

  • Depressurization & Recovery: Carefully depressurize the apparatus. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure (bath temp < 30 °C).

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc) to yield the pure endo-adduct.

  • Self-Validation (QC): 1 H NMR ( CDCl3​ ) should show the disappearance of the furan α -protons (~7.4 ppm) and the emergence of distinct bridgehead protons at ~5.1 ppm.

Protocol 2: Lewis Acid-Catalyzed Cycloaddition

Rationale: Lowers the LUMO of the dienophile, enabling rapid reaction at room temperature to trap the kinetic endo product.

  • Activation: Flame-dry a Schlenk flask under argon. Add anhydrous ZnI2​ (1.0 mmol, 20 mol%) and suspend in anhydrous DCM (10 mL).

  • Dienophile Addition: Add the dienophile (e.g., methyl acrylate, 5.0 mmol) dropwise at 0 °C. Stir for 15 minutes to allow the Lewis acid-dienophile complex to form.

  • Diene Addition: Slowly add furan (15.0 mmol, 3 equiv. to drive equilibrium). Allow the reaction to warm to 20 °C and stir for 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude mixture via GC-MS or 1 H NMR to determine the endo:exo ratio prior to column chromatography. The endo bridgehead protons typically appear slightly downfield compared to the exo protons due to the anisotropic effect of the carbonyl group.

Protocol 3: Catalyst-Free Cycloaddition of 3-Alkoxyfurans

Rationale: Electronic activation of the diene raises its HOMO, making the reaction with maleimides irreversible and highly efficient without catalysts.

  • Reaction Setup: In a standard round-bottom flask, dissolve 3-methoxyfuran (5.0 mmol) and N-methylmaleimide (5.0 mmol) in DCM (10 mL).

  • Cycloaddition: Stir the mixture at 20 °C for 4 hours. No inert atmosphere or catalyst is strictly required, though capping the flask is recommended to prevent solvent evaporation.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The reaction is typically quantitative, yielding the crude endo-cantharimide derivative as a solid.

  • Trituration: Triturate the crude solid with cold diethyl ether to remove trace impurities, yielding the analytically pure product.

  • Self-Validation (QC): The irreversibility of this reaction means the product is stable at room temperature. 1 H NMR will confirm >95% endo selectivity, characterized by the coupling constants of the bridgehead protons (which lack coupling to the adjacent endo-protons in the [2.2.1] system).

References

[1] Cioc, R. C., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2022). "The Interplay between Kinetics and Thermodynamics in Furan Diels‐Alder Chemistry for Sustainable Chemicals Production." Angewandte Chemie International Edition, 61(17), e202114720. URL:[Link]

[2] Dauben, W. G., Kessel, C. R., & Takemura, K. H. (1980). "Simple, efficient total synthesis of cantharidin via a high-pressure Diels-Alder reaction." Journal of the American Chemical Society, 102(22), 6893–6894. URL:[Link]

[3] Foster, R. W., Benhamou, L., Porter, M. J., Bučar, D. K., Hailes, H. C., Tame, C. J., & Sheppard, T. D. (2015). "Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides." Chemistry - A European Journal, 21(16), 6107–6114. URL:[Link]

Method

Advanced Synthetic Routes to Functionalized 2-Oxabicyclo[2.2.1]heptanes: Next-Generation Bioisosteres in Drug Discovery

Executive Summary & Strategic Rationale In modern drug discovery, the push to "escape from flatland" has driven the adoption of highly sp³-enriched, conformationally restricted scaffolds. The 2-oxabicyclo[2.2.1]heptane (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the push to "escape from flatland" has driven the adoption of highly sp³-enriched, conformationally restricted scaffolds. The 2-oxabicyclo[2.2.1]heptane (OBH) ring system has emerged as a premier bioisostere for morpholines, piperidines, and substituted cyclohexanes.

Replacing a standard morpholine ring with a 2-oxabicyclo[2.2.1]heptane core provides profound pharmacokinetic (PK) advantages. The bridged bicyclic architecture locks the molecule into a rigid 3D conformation, which not only improves target binding affinity through reduced entropic penalty but also sterically shields the α -protons adjacent to the heteroatoms. This shielding drastically reduces cytochrome P450-mediated oxidative metabolism (e.g., lactam formation or ring opening), a common liability in morpholine-containing clinical candidates.

Quantitative Physicochemical Comparison

To understand the structural advantages, we must compare the physicochemical properties of the OBH core against classical saturated heterocycles.

Table 1: Comparative Profiling of Saturated Heterocyclic Pharmacophores

ScaffoldFraction sp³ (Fsp³)est. cLogPest. pKa (Conjugate Acid)Metabolic LiabilityPrimary Clearance Mechanism
Morpholine 1.00-0.868.3HighCYP-mediated α -oxidation
Piperidine 1.000.8411.2ModerateN-dealkylation, oxidation
2-Oxa-BCH 1.000.159.5Low Sterically shielded; highly stable

Retrosynthetic Divergence: Choosing the Right Pathway

The synthesis of functionalized 2-oxabicyclo[2.2.1]heptanes generally follows one of two strategic pathways, depending on the required degree of functionalization:

Pathway A: The Chiral Pool / Polyhydroxylated Route For highly functionalized, polyhydroxylated derivatives (often used in nucleoside analogs or peptidomimetics), the transformation of nitrohexofuranoses is preferred. As demonstrated by Estévez et al., an intramolecular cyclization of nitrohexofuranoses yields densely functionalized 2-oxabicyclo[2.2.1]heptane derivatives with absolute stereocontrol [1]. Similar conformationally locked pentofuranose systems are critical intermediates for carbanucleosides [2].

Pathway B: The Iodolactonization / Etherification Route (De Novo) For the synthesis of primary bioisosteric building blocks—such as 5-amino-2-oxabicyclo[2.2.1]heptane —a de novo approach starting from cyclopent-3-ene-1-carboxylic acid is the most scalable and robust. This route relies on a highly regioselective iodolactonization followed by a strategic global reduction and intramolecular Williamson ether synthesis.

Synthetic Workflow Visualization

The following diagram outlines the logical progression of Pathway B . Direct reduction of a lactone to a cyclic ether is notoriously capricious and prone to over-reduction or ring-opening. Therefore, our validated workflow utilizes a "global reduction" to an amino-diol, followed by selective activation and cyclization.

SynthesisWorkflow A Cyclopent-3-ene-1- carboxylic acid B 5-Iodo-2-oxabicyclo [2.2.1]heptan-3-one A->B I2, KI, NaHCO3 (Iodolactonization) C 5-Azido-2-oxabicyclo [2.2.1]heptan-3-one B->C NaN3, DMF (SN2 Inversion) D 4-Amino-2-(hydroxymethyl) cyclopentan-1-ol C->D LiAlH4, THF (Global Reduction) E Boc-Protected Amino Diol D->E Boc2O, Et3N (Selective Protection) F N-Boc-5-amino-2-oxabicyclo [2.2.1]heptane E->F 1. TsCl, Py 2. NaH, THF (Cyclization) G 5-Amino-2-oxabicyclo [2.2.1]heptane HCl F->G HCl / Dioxane (Deprotection)

Synthetic workflow for 5-amino-2-oxabicyclo[2.2.1]heptane via iodolactonization and cyclization.

Detailed Experimental Protocol: Synthesis of 5-Amino-2-oxabicyclo[2.2.1]heptane

This protocol provides a self-validating, step-by-step methodology for producing the OBH core. Every step is designed with built-in chemoselectivity to minimize chromatographic burden.

Step 1: Iodolactonization

Causality: Reacting cyclopent-3-ene-1-carboxylic acid with iodine forms an intermediate iodonium ion. Intramolecular attack by the carboxylate oxygen is favored by Baldwin's rules (5-exo-trig), forging the bicyclic lactone. Sodium bicarbonate is critical here; it acts as a proton sink to neutralize the generated HI, preventing acid-catalyzed side reactions.

  • Dissolve cyclopent-3-ene-1-carboxylic acid (1.0 eq) in a 1:1 mixture of THF and saturated aqueous NaHCO3​ (0.2 M).

  • Add KI (3.0 eq) and I2​ (1.5 eq) sequentially at 0 °C.

  • Stir vigorously at room temperature for 12 hours.

  • Quench with saturated aqueous Na2​S2​O3​ until the iodine color dissipates. Extract with EtOAc.

  • Yield: ~85% of 5-iodo-2-oxabicyclo[2.2.1]heptan-3-one as a white solid.

Step 2: Azidation (Stereochemical Inversion)

Causality: The rigid bicyclic framework ensures that the S_N2 displacement of the secondary iodide by the azide anion proceeds with clean inversion of stereochemistry, setting the correct relative configuration for the final amine.

  • Dissolve the iodolactone (1.0 eq) in anhydrous DMF (0.3 M).

  • Add NaN3​ (2.0 eq) and heat to 60 °C for 8 hours.

  • Dilute with water and extract with MTBE (Methyl tert-butyl ether) to avoid DMF carryover.

  • Yield: ~90% of 5-azido-2-oxabicyclo[2.2.1]heptan-3-one.

Step 3: Global Reduction & Selective Protection

Causality: LiAlH4​ is deployed as a dual-action reagent. It simultaneously reduces the azide to a primary amine and the lactone to a diol. Because amino-diols are highly polar and difficult to purify, we immediately trap the primary amine with Boc2​O . The steric bulk of the Boc group ensures chemoselective N-protection over O-protection.

  • Suspend LiAlH4​ (3.0 eq) in anhydrous THF at 0 °C.

  • Dropwise add a solution of the azidolactone in THF. Reflux for 4 hours.

  • Perform a Fieser-Fieser quench (x mL H2​O , x mL 15% NaOH, 3x mL H2​O ). Filter the aluminum salts.

  • To the crude amino-diol filtrate, add Et3​N (1.5 eq) and Boc2​O (1.1 eq). Stir for 6 hours at RT.

  • Yield: ~75% (over 2 steps) of 4-(Boc-amino)-2-(hydroxymethyl)cyclopentan-1-ol.

Step 4: Intramolecular Etherification (Ring Closure)

Causality: Tosyl chloride selectively activates the less sterically hindered primary alcohol. Subsequent treatment with Sodium Hydride deprotonates the secondary alcohol, which attacks the tosylate via an intramolecular Williamson ether synthesis, perfectly reforming the 2-oxabicyclo[2.2.1]heptane core.

  • Dissolve the Boc-amino diol (1.0 eq) in anhydrous CH2​Cl2​ with Pyridine (2.0 eq) at 0 °C.

  • Add TsCl (1.05 eq) in portions. Stir for 4 hours at 0 °C to selectively tosylate the primary alcohol.

  • Evaporate the solvent, redissolve the crude intermediate in anhydrous THF, and cool to 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.5 eq). Stir for 2 hours at RT.

  • Quench with NH4​Cl (aq) and extract with EtOAc.

  • Yield: ~80% of N-Boc-5-amino-2-oxabicyclo[2.2.1]heptane.

Step 5: Deprotection
  • Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT.

  • Concentrate under vacuum and triturate with diethyl ether to yield 5-amino-2-oxabicyclo[2.2.1]heptane hydrochloride as a highly pure, crystalline white powder.

Analytical Validation Parameters

To ensure the integrity of the synthesized 2-oxabicyclo[2.2.1]heptane core, verify the following diagnostic NMR signals:

  • Bridgehead Protons: In 1H NMR (CDCl₃), the bridgehead proton adjacent to the oxygen (C1) typically appears significantly downfield as a broad singlet or multiplet around δ 4.3 - 4.6 ppm , while the other bridgehead proton (C4) appears around δ 2.4 - 2.7 ppm .

  • Ether Bridge: The methylene protons of the ether bridge (C3) will appear as an AB system (if diastereotopic) or a multiplet around δ 3.5 - 3.9 ppm .

References

  • Stereocontrolled Transformation of Nitrohexofuranoses into Cyclopentylamines via 2-Oxabicyclo[2.2.1]heptanes: Incorporation of Polyhydroxylated Carbocyclic β-Amino Acids into Peptides. Organic Letters.[Link]

  • Distal Two-Bond versus Three-Bond Electronegative Oxo-Substituent Effect Controls the Kinetics and Thermodynamics of the Conversion of a C-Nitroso Function to the Corresponding Oxime in the Conformationally Locked Pentofuranose (Bicyclo[2.2.1]heptane) System. The Journal of Organic Chemistry.[Link]

Application

Application Note: Divergent Synthetic Workflows for 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Executive Summary & Structural Rationale In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve aqueous solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy to improve aqueous solubility, reduce off-target promiscuity, and enhance overall pharmacokinetic (PK) profiles. The 2-oxabicyclo[2.2.1]heptane core has emerged as a privileged, conformationally restricted scaffold in fragment-based drug discovery (FBDD), frequently utilized to fill chemotype gaps left by standard planar libraries[1].

Specifically, 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS 2758001-03-3)[2] serves as a highly versatile building block[3]. The rigid bicyclic framework projects the reactive aldehyde vector at a defined trajectory, making it an ideal bioisostere for substituted morpholines, piperidines, and cyclopentanes. This application note details three self-validating synthetic protocols to derivatize this aldehyde into basic amines, carboxylic acids, and terminal alkenes, enabling rapid library generation for structure-activity relationship (SAR) studies.

Divergent Synthetic Pathways

G Aldehyde 1-Methyl-2-oxabicyclo[2.2.1]heptane -4-carbaldehyde Cond1 Reductive Amination STAB, AcOH, DCE Aldehyde->Cond1 Cond2 Pinnick Oxidation NaClO2, Scavenger Aldehyde->Cond2 Cond3 Wittig Olefination Ph3P=CH2, THF Aldehyde->Cond3 Prod1 Methanamines (Basic Pharmacophores) Cond1->Prod1 Prod2 Carboxylic Acid (Amide Coupling Handle) Cond2->Prod2 Prod3 Terminal Alkene (Cross-Coupling Handle) Cond3->Prod3

Caption: Divergent synthetic workflows for 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Experimental Protocols & Mechanistic Causality

Protocol A: Reductive Amination (Accessing Basic Pharmacophores)

Objective: Conversion of the aldehyde to a methanamine derivative to introduce a basic nitrogen center for target engagement (e.g., kinase hinge binding or GPCR anchoring). Causality & Design: 1,2-Dichloroethane (DCE) is selected over dichloromethane (DCM) due to its slightly higher boiling point and superior solubilization of sodium triacetoxyborohydride (STAB). STAB is utilized instead of NaBH4 because its steric bulk and electron-withdrawing acetate groups render it exceptionally mild. It will not reduce the starting aldehyde, allowing the imine/iminium intermediate to form fully before reduction occurs.

Step-by-Step Procedure:

  • Dissolve 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (1.0 mmol) in anhydrous DCE (5.0 mL) under a nitrogen atmosphere.

  • Add the desired primary or secondary amine (1.2 mmol), followed by glacial acetic acid (0.1 mmol, 10 mol%). Stir at 25 °C for 1 hour to drive imine formation.

  • Portion-wise, add STAB (1.5 mmol). Stir the suspension at 25 °C for 12 hours.

  • Quench with saturated aqueous NaHCO3 (5.0 mL) and extract with DCM (3 x 5.0 mL).

  • Self-Validation: Load the combined organic layers onto a Strong Cation Exchange (SCX) cartridge. Wash with methanol to elute non-basic impurities (unreacted aldehyde, neutral byproducts). Elute the target amine using 2M NH3 in methanol. Concentration in vacuo yields the pure amine, validating the success of the transformation without the need for immediate chromatography.

Protocol B: Pinnick Oxidation (Accessing Amide Coupling Handles)

Objective: Oxidation of the aldehyde to 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2243513-71-3)[4]. Causality & Design: Bridgehead aldehydes can be sensitive to decarbonylation under radical or harsh oxidative conditions. The Pinnick oxidation is chosen because it proceeds via a mild, ionic chlorite ester intermediate. 2-Methyl-2-butene is strictly required as a hypochlorous acid (HOCl) scavenger to prevent unwanted electrophilic chlorination of the bicyclic scaffold.

Step-by-Step Procedure:

  • Dissolve the aldehyde (1.0 mmol) in a mixture of tert-butanol (4.0 mL) and 2-methyl-2-butene (1.0 mL).

  • In a separate vial, dissolve sodium chlorite (NaClO2, 2.0 mmol) and sodium dihydrogen phosphate (NaH2PO4, 10.0 mmol) in deionized water (4.0 mL).

  • Dropwise, add the aqueous solution to the organic mixture at 25 °C. Stir vigorously for 4 hours.

  • Self-Validation: Remove volatiles in vacuo. Dilute the aqueous residue with 1M NaOH (10 mL) and wash with diethyl ether (2 x 5 mL). The unreacted aldehyde remains in the ether layer. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly formed carboxylic acid with ethyl acetate (3 x 10 mL). This acid-base catch-and-release perfectly isolates the target acid[4], validating the oxidation.

Protocol C: Wittig Olefination (Accessing Cross-Coupling Handles)

Objective: Homologation of the aldehyde to a terminal alkene for downstream sp3-sp2 cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). Causality & Design: Potassium tert-butoxide (t-BuOK) is utilized as a strong, non-nucleophilic base to generate the ylide from the phosphonium salt. The reaction is initiated at 0 °C to control the exothermic deprotonation and prevent the decomposition of the sensitive ylide prior to aldehyde addition.

Step-by-Step Procedure:

  • Suspend methyltriphenylphosphonium bromide (1.5 mmol) in anhydrous THF (5.0 mL) under nitrogen and cool to 0 °C.

  • Add t-BuOK (1.4 mmol) portion-wise. Stir the resulting bright yellow solution at 0 °C for 30 minutes.

  • Dropwise, add a solution of the aldehyde (1.0 mmol) in THF (2.0 mL). Allow the reaction to warm to 25 °C and stir for 6 hours.

  • Self-Validation: Quench with saturated aqueous NH4Cl (5.0 mL) and extract with diethyl ether (3 x 5.0 mL). The use of diethyl ether intentionally precipitates the bulk of the triphenylphosphine oxide (TPPO) byproduct. Filter the organic layer through a short pad of silica gel to remove residual TPPO. The product is validated via 1H NMR by the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of terminal alkene protons (~5.0–6.0 ppm).

Quantitative Data Summary

TransformationKey ReagentsTemp / TimeTypical YieldAnalytical Validation Metrics
Reductive Amination STAB, AcOH, DCE25 °C, 12 h75–85%LC-MS [M+H]+, SCX purity >95%
Pinnick Oxidation NaClO2, NaH2PO4, Scavenger25 °C, 4 h88–95%LC-MS [M-H]-, Acid-base extraction
Wittig Olefination Ph3PCH3Br, t-BuOK, THF0 to 25 °C, 6 h65–75%1H NMR (alkene protons), KMnO4 TLC

References

  • [4] CymitQuimica. 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid (CAS 2243513-71-3). Available at:

  • [3] Sigma-Aldrich. 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (MDL Mfcd34600556). Available at:

  • [2] AABlocks. 2758001-03-3 | 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. Available at:

  • [1] RCSB Protein Data Bank. 4KZ7: Crystal structure of AmpC beta-lactamase in complex with fragment 16 ((1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid). Available at:

Sources

Method

Application Note: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Rationale Over the past two decades, the pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Rationale

Over the past two decades, the pharmaceutical industry has recognized that an over-reliance on planar, sp2 -hybridized aromatic rings is a primary driver of clinical attrition[1]. Flat molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity (such as CYP450 inhibition)[2]. The paradigm shift known as "Escaping from Flatland" emphasizes the incorporation of sp3 -rich, three-dimensional (3D) scaffolds to improve these physicochemical properties[1].

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3)[3] represents a best-in-class building block for 3D scaffold hopping. Serving as a rigid, highly polar bioisostere for para-substituted benzenes or 1,4-disubstituted piperazines, this oxanorbornane derivative provides a unique combination of structural rigidity and hydrophilicity[4]. The bridgehead aldehyde handle allows for rapid, late-stage functionalization, making it an invaluable asset for fragment-based drug discovery (FBDD) and library generation.

Structural & Physicochemical Profiling

The 2-oxabicyclo[2.2.1]heptane core offers several distinct mechanistic advantages over traditional flat scaffolds:

  • Entropic Binding Benefits: The rigid bicyclic cage restricts conformational flexibility, reducing the entropic penalty upon binding to a target protein[5].

  • Metabolic Stability: The bridgehead methyl group and the bicyclic framework sterically shield the ether oxygen, preventing rapid oxidative metabolism typically seen in linear ethers or simple tetrahydrofurans.

  • Built-in Hydrogen Bonding: The bridging oxygen acts as a highly directional hydrogen-bond acceptor, which is critical for interacting with kinase hinge regions or displacing structured water molecules in binding pockets.

Data Presentation: Comparative Scaffold Analysis

To illustrate the pharmacokinetic benefits, the table below compares a standard 2D para-phenylene building block (p-tolualdehyde) with our 3D target scaffold.

Propertyp-Tolualdehyde (2D Reference)1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde
Molecular Formula C 8​ H 8​ OC 8​ H 12​ O 2​
Fraction sp3 (Fsp 3 ) 0.1251.00 (Maximal 3D character)
Aromatic Rings 10
H-Bond Acceptors 12 (Includes structural ether oxygen)
Enolizable α -Protons NoNo (Enforced by Bredt's Rule)
Conformational Space Planar / FlatRigid 3D Bicyclic
Impact on cLogP Increases LipophilicityReduces Lipophilicity (Improves solubility)

ADME Optimization & Workflow Visualization

The integration of this scaffold into a drug discovery pipeline directly addresses toxicity and developability liabilities.

G A Flat Aromatic Scaffold (High cLogP, Low Fsp3) B Toxicity & Promiscuity (CYP450 Liability) A->B Leads to C Scaffold Hopping Insert 2-oxabicyclo[2.2.1]heptane B->C Mitigation Strategy D Increased 3D Character (Higher PBF, Fsp3 = 1.0) C->D Structural Effect E Improved PK Profile (Lower cLogP, High Solubility) D->E ADME Outcome

Caption: Pharmacokinetic optimization logic via 3D scaffold hopping.

Synthetic Versatility & Causality

The bridgehead carbaldehyde is an exceptionally clean electrophile. Expert Insight: Because the aldehyde is located at the bridgehead (position 4), it possesses absolutely no α -protons. Forming an enol would require a double bond at the bridgehead, which is geometrically impossible in a [2.2.1] bicyclic system (Bredt's Rule). Therefore, base-catalyzed side reactions (like aldol condensation or α -deprotonation) are completely eliminated. This allows for highly efficient Grignard additions and Wittig olefinations.

G A 1-Methyl-2-oxabicyclo[2.2.1] heptane-4-carbaldehyde B Reductive Amination (STAB, DCM/AcOH) A->B 1°/2° Amines C Grignard Addition (R-MgX, THF) A->C Nucleophiles D Wittig Olefination (Ph3P=CR2, THF) A->D Ylides E 3D Amine Library (Basic Center) B->E F Secondary Alcohols (H-Bond Donors) C->F G Rigid Alkenes (Lipophilic Vectors) D->G

Caption: Synthetic derivatization workflow of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Validated Experimental Protocols

Protocol A: High-Throughput Reductive Amination

Objective: Append the 3D scaffold to a primary or secondary amine to generate a basic pharmacophore.

Causality & Reagent Selection: The bridgehead aldehyde is sterically encumbered by the bicyclic cage, making imine formation the rate-limiting step. We utilize Sodium triacetoxyborohydride (STAB) because it is a mild reducing agent stable in weakly acidic conditions. By adding the amine and acetic acid before the STAB, we force the equilibrium toward the iminium ion, preventing the premature reduction of the starting aldehyde into a useless primary alcohol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL vial equipped with a magnetic stir bar, dissolve 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous Dichloromethane (DCM, 3.0 mL).

  • Imine Formation: Add the desired amine (1.1 equiv, 0.55 mmol) followed by glacial acetic acid (1.5 equiv, 0.75 mmol). Stir the mixture at room temperature for 2 hours.

  • Self-Validation Check: Remove a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. Proceed only when the aldehyde mass is depleted and the [M+H]+ of the imine/iminium is the base peak.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 0.75 mmol) in three distinct portions over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (5 mL). Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Nucleophilic Addition (Grignard) to Bridgehead Aldehyde

Objective: Generate a secondary alcohol to serve as a chiral hydrogen-bond donor.

Causality & Reagent Selection: Because Bredt's Rule prevents α -enolization, we can use highly reactive Grignard reagents without fear of recovering unreacted starting material due to proton transfer. Anhydrous Tetrahydrofuran (THF) is strictly required to coordinate the magnesium center, enhancing nucleophilicity.

Step-by-Step Methodology:

  • Preparation: Purge an oven-dried 25 mL round-bottom flask with inert Argon gas. Dissolve the carbaldehyde (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C. Note: Managing the exotherm is critical to prevent ring-opening side reactions.

  • Addition: Dropwise, add the selected Grignard reagent (R-MgBr, 1.2 equiv, 1.2 mmol, typically a 1M solution in THF) over 10 minutes using a syringe pump.

  • Reaction: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to reach room temperature over 1 hour.

  • Self-Validation Check: Perform TLC (Hexanes:Ethyl Acetate 7:3). The highly polar aldehyde spot should be completely consumed, replaced by a lower Rf secondary alcohol spot.

  • Workup: Carefully quench the reaction at 0 °C with saturated aqueous NH 4​ Cl (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Dry the combined organics over MgSO 4​ , filter, and concentrate. Purify via flash column chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Lovering, F. (2013). Escape from Flatland 2: complexity and promiscuity. MedChemComm, 4, 515-519. URL:[Link]

  • AABlocks Catalog. (2024). 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (CAS: 2758001-03-3). URL: [Link]

  • Sun, Y., et al. (2024). Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Protocol for the Mild Oxidation of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Executive Summary The synthesis of highly functionalized, sterically hindered bicyclic scaffolds is a critical pathway in modern drug discovery. The substrate 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde features a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized, sterically hindered bicyclic scaffolds is a critical pathway in modern drug discovery. The substrate 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde features a sensitive bridged ether network that is highly susceptible to ring-opening or cleavage under harsh acidic or strongly oxidative conditions. Converting this aldehyde to its corresponding carboxylic acid—a valuable precursor for redox-active esters in radical cross-coupling[1]—requires exquisite chemoselectivity.

This application note details a highly optimized Pinnick Oxidation protocol. By utilizing sodium chlorite as the primary oxidant under precisely buffered, mildly acidic conditions, this method ensures quantitative conversion to 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid while preserving the structural integrity of the oxabicyclo core[2].

Mechanistic Rationale & Causality

Selecting the correct oxidation method requires analyzing the structural liabilities of the substrate. Traditional methods like the Jones oxidation utilize chromium trioxide and concentrated sulfuric acid, which are too harsh and risk cleaving the sensitive ether bridge of the 2-oxabicyclo[2.2.1]heptane system[3].

The Pinnick oxidation bypasses these risks through a carefully orchestrated, self-regulating chemical system[4]:

  • The Active Oxidant: Sodium chlorite ( NaClO2​ ) is unreactive on its own. It requires a mildly acidic environment to generate the active oxidant, chlorous acid ( HClO2​ ) [4].

  • The Buffer ( NaH2​PO4​ ): To prevent the acid-catalyzed cleavage of the bicyclic ether, sodium dihydrogen phosphate is used to strictly buffer the reaction pH between 3.5 and 4.0[5]. This provides just enough protons to generate HClO2​ without degrading the substrate.

  • The Scavenger (2-Methyl-2-butene): As the aldehyde undergoes pericyclic fragmentation to form the carboxylic acid, highly reactive hypochlorous acid ( HOCl ) is released as a byproduct[4]. If left unquenched, HOCl will act as a destructive electrophilic chlorinating agent. An excess of 2-methyl-2-butene is added to rapidly scavenge HOCl via halohydrin formation, neutralizing the threat[5].

  • The Solvent System: A biphasic or miscible mixture of tert-butanol ( t -BuOH) and water is employed. t -BuOH effectively solubilizes the lipophilic bicyclic substrate while remaining completely inert to the oxidation conditions[5].

Mechanism Chlorite NaClO2 + NaH2PO4 (Generates active HClO2) Adduct Chlorous Acid-Aldehyde Adduct Formation Chlorite->Adduct Aldehyde 1-Methyl-2-oxabicyclo[2.2.1] heptane-4-carbaldehyde Aldehyde->Adduct Fragmentation Pericyclic Fragmentation (Aldehyde H transfers to O) Adduct->Fragmentation Products Carboxylic Acid Target + HOCl Byproduct Fragmentation->Products Scavenger HOCl Scavenged by 2-methyl-2-butene Products->Scavenger Prevents ring chlorination

Mechanistic logic of Pinnick oxidation and HOCl scavenging by 2-methyl-2-butene.

Reagents and Materials

The following quantitative parameters are scaled for a standard 10.0 mmol synthesis.

ReagentRoleMW ( g/mol )EquivalentsAmount
1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Substrate154.211.0 eq1.54 g (10.0 mmol)
Sodium Chlorite ( NaClO2​ , 80%) Oxidant Precursor90.443.0 eq3.39 g (30.0 mmol)
Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) Acidic Buffer119.984.0 eq4.80 g (40.0 mmol)
2-Methyl-2-butene (2M in THF) HOCl Scavenger70.1310.0 eq50.0 mL (100.0 mmol)
tert-Butanol ( t -BuOH) Organic Solvent74.12N/A40.0 mL
Deionized Water ( H2​O ) Aqueous Solvent18.02N/A40.0 mL

Note: NaClO2​ is highly sensitive to light and impurities; solutions must be prepared fresh immediately prior to addition[5].

Experimental Protocol

Workflow A 1. Substrate Dissolution (t-BuOH/H2O) B 2. Buffer & Scavenger (NaH2PO4, 2-methyl-2-butene) A->B C 3. Oxidant Addition (NaClO2 dropwise) B->C D 4. Stir & Monitor (TLC/LC-MS) C->D E 5. Work-up & Extraction (EtOAc / Brine) D->E F 6. Purification (Crystallization/Silica) E->F

Workflow for the Pinnick oxidation of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Step 1: Substrate Preparation
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolve 1.54 g (10.0 mmol) of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde in 40.0 mL of t -BuOH[2].

  • Add 50.0 mL of 2-methyl-2-butene (2M in THF) to the solution. Causality: Adding the scavenger before the oxidant ensures that any generated HOCl is immediately trapped, preventing substrate degradation.

Step 2: Buffer Integration
  • Dissolve 4.80 g (40.0 mmol) of NaH2​PO4​ in 20.0 mL of deionized water.

  • Add the aqueous buffer solution to the stirring organic mixture.

  • Cool the biphasic mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic nature of the subsequent oxidation and suppresses the volatilization of the 2-methyl-2-butene scavenger (bp ~38 °C).

Step 3: Oxidant Addition
  • In a separate vial, dissolve 3.39 g (30.0 mmol) of 80% NaClO2​ in 20.0 mL of deionized water[5].

  • Transfer the NaClO2​ solution to an addition funnel and add it dropwise to the vigorously stirring reaction mixture over 30 minutes.

  • Maintain vigorous stirring, as the reaction is biphasic and requires high interfacial surface area for optimal mass transfer.

Step 4: Reaction Execution
  • Remove the ice bath after complete addition and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 14 hours. The mixture may adopt a faint yellowish tint due to trace chlorine dioxide ( ClO2​ ) formation, which is normal[4].

Step 5: Quenching and Work-up
  • Monitor completion via TLC (see Section 5).

  • Once complete, quench the reaction by adding 30 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted oxidant. Stir for 15 minutes.

  • Concentrate the mixture under reduced pressure to remove the volatile THF, t -BuOH, and excess 2-methyl-2-butene.

  • Adjust the pH of the remaining aqueous phase to ~2.0 using 1M HCl . Causality: The target carboxylic acid must be fully protonated to efficiently partition into the organic phase during extraction.

  • Extract the aqueous layer with Ethyl Acetate ( 3×50 mL ).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Filter and concentrate in vacuo to yield the crude 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid.

Analytical Validation (Self-Validating System)

To ensure the protocol is executed correctly, integrate these real-time validation checks:

  • In-Process pH Monitoring: Before adding the NaClO2​ , verify the aqueous phase pH is between 3.5 and 4.0. If the pH drops below 3.0, the ether bridge is at risk; if it rises above 5.0, the oxidation will stall.

  • TLC Tracking: Use a solvent system of 3:1 Hexanes:Ethyl Acetate (with 1% Acetic Acid). The starting aldehyde will run higher (higher Rf​ ), while the highly polar carboxylic acid will streak or sit near the baseline unless the acetic acid additive is used to sharpen the spot.

  • 1H NMR Confirmation: The definitive proof of conversion is the complete disappearance of the sharp aldehyde proton singlet (typically at δ 9.5–10.0 ppm) and the appearance of a broad, exchangeable carboxylic acid proton signal (typically at δ 11.0–12.0 ppm). The signals corresponding to the bridged oxabicyclo core (e.g., the bridgehead methyl and methylene protons) should remain intact, confirming no ring-opening occurred.

References

  • [4] Pinnick oxidation - Wikipedia. Wikipedia. Available at: [Link]

  • [5] Pinnick Oxidation: Mechanism, Applications, Scope & Limitations - PSIBERG. PSIBERG. Available at: [Link]

  • [3] What is the most mild method for the oxidation of aldehyde to carboxylic acid?. ResearchGate. Available at:[Link]

  • [1] Radical Cross-Coupling Enabled by Functionalized Electrodes - ProQuest. ProQuest. Available at: [Link]

Sources

Method

Application Notes and Protocols: 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde as a Bioisostere

Introduction: Navigating Chemical Space Beyond Flatland In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles.[1][2] Bioisosterism,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Chemical Space Beyond Flatland

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired therapeutic profiles.[1][2] Bioisosterism, the replacement of a functional group with another that retains similar biological activity, has long been a cornerstone of this endeavor.[1][3][4] Classical bioisosteres often share similarities in size, shape, and electronic distribution.[3][5] However, the increasing demand for novel chemical entities with improved physicochemical properties and unique intellectual property has spurred the exploration of non-classical bioisosteres.[5]

A significant trend in this area is the move away from flat, aromatic rings towards three-dimensional, saturated bicyclic scaffolds.[6][7][8] These bridged systems offer a number of advantages, including enhanced solubility, improved metabolic stability, and the ability to present substituents in well-defined spatial orientations. This can lead to more specific and potent interactions with biological targets.

This document introduces 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde as a novel, non-classical bioisostere for ortho- and meta-substituted benzaldehydes. The rigid 2-oxabicyclo[2.2.1]heptane core provides a conformationally constrained scaffold, while the embedded ether linkage introduces polarity, potentially improving aqueous solubility and offering an additional hydrogen bond acceptor.[5] The methyl group can serve as a probe for hydrophobic pockets within a binding site, and the carbaldehyde functional group is a common pharmacophore in numerous biologically active molecules.

Caption: Bioisosteric relationship between o-toluic aldehyde and its proposed bioisostere.

Application Notes: Rationale and Potential Advantages

The application of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde as a bioisostere is predicated on its ability to mimic the spatial and electronic properties of substituted benzaldehydes while offering superior drug-like characteristics.

Potential Therapeutic Applications:

Given the prevalence of the benzaldehyde moiety in pharmaceuticals, this bioisostere could find utility in a wide range of therapeutic areas, including:

  • Oncology: As a replacement for aromatic aldehydes in kinase inhibitors or other anti-cancer agents.

  • Neurology: In the design of novel CNS-active compounds, where improved blood-brain barrier penetration and metabolic stability are crucial.

  • Infectious Diseases: To develop new anti-bacterial or anti-viral agents with improved pharmacokinetic profiles.

Key Advantages over Planar Aromatic Systems:

  • Improved Physicochemical Properties: The introduction of a saturated, heteroatom-containing scaffold is expected to increase aqueous solubility and reduce lipophilicity compared to its aromatic counterpart. This can lead to improved oral bioavailability and a more favorable safety profile.[9]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolism by cytochrome P450 enzymes. The saturated bicyclic core of the proposed bioisostere is less prone to oxidative metabolism, potentially leading to a longer half-life and reduced metabolic liabilities.[4][9]

  • Defined Three-Dimensional Structure: The rigid nature of the 2-oxabicyclo[2.2.1]heptane system locks the substituents in a fixed spatial arrangement. This pre-organization can lead to a lower entropic penalty upon binding to a target, resulting in higher affinity and selectivity.

  • Novel Chemical Space and Intellectual Property: The use of this novel scaffold provides an opportunity to generate new chemical entities with unique structures, thereby expanding intellectual property protection.[3]

Comparative Physicochemical Properties (Calculated):

Propertyo-Toluic Aldehyde1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehydeRationale for Improvement
cLogP 1.890.95Introduction of polar ether linkage and removal of aromatic system reduces lipophilicity.
Topological Polar Surface Area (TPSA) 17.07 Ų26.30 ŲThe ether oxygen contributes to a larger polar surface area, potentially improving solubility.
Fraction of sp³ carbons (Fsp³) 0.140.86A higher Fsp³ character is often correlated with improved solubility and clinical success.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde as a bioisostere. These are proposed methodologies and may require optimization based on specific applications.

Protocol 1: Synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

This proposed multi-step synthesis leverages a Diels-Alder reaction to construct the core bicyclic system, followed by functional group manipulations to install the required methyl and carbaldehyde groups.

Synthetic_Workflow A Furan C Diels-Alder Adduct A->C B Methyl Acrylate B->C [4+2] Cycloaddition E Carboxylic Acid C->E Base Hydrolysis D Hydrolysis G Primary Alcohol E->G LiAlH4 F Reduction I Target Aldehyde G->I PCC or Swern Oxidation H Oxidation

Caption: Proposed synthetic workflow for the target bioisostere.

Step-by-Step Methodology:

  • [4+2] Cycloaddition:

    • To a solution of furan (1.2 equivalents) in a high-pressure reaction vessel, add methyl acrylate (1.0 equivalent).

    • Seal the vessel and heat to 100-120 °C for 24-48 hours.

    • Causality: The Diels-Alder reaction between furan and methyl acrylate forms the 7-oxabicyclo[2.2.1]heptene core. High temperature and pressure are often required to overcome the retro-Diels-Alder reaction.

    • Cool the reaction mixture and purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the endo/exo mixture of the Diels-Alder adduct.

  • Hydrogenation and Methylation:

    • Dissolve the adduct in methanol and add a catalytic amount of Pd/C (10 mol%).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Causality: Catalytic hydrogenation reduces the double bond of the bicyclic system.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate under reduced pressure.

    • The resulting ester can then be methylated at the 1-position. This can be achieved by deprotonation with a strong base like LDA at low temperature, followed by the addition of methyl iodide. This step may require significant optimization to achieve the desired regioselectivity.

  • Reduction of the Ester:

    • Dissolve the methylated ester in anhydrous diethyl ether or THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 equivalents) in the same solvent.

    • Causality: LiAlH₄ is a powerful reducing agent that will reduce the ester to the corresponding primary alcohol.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction carefully by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

    • Filter the resulting precipitate and extract the filtrate with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol.

  • Oxidation to the Aldehyde:

    • Dissolve the primary alcohol in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Add pyridinium chlorochromate (PCC, 1.5 equivalents) in one portion.

    • Causality: PCC is a mild oxidizing agent that will convert the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Concentrate the filtrate and purify by column chromatography to afford the final product, 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

Self-Validation: The identity and purity of the final compound and all intermediates should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Comparative In Vitro Evaluation of Bioisostere

This protocol outlines a general procedure for comparing the biological activity of a known benzaldehyde-containing inhibitor with its bioisosteric analogue.

Methodology:

  • Target and Assay Selection:

    • Choose a biological target for which a benzaldehyde-containing inhibitor is known (e.g., a specific enzyme or receptor).

    • Select a suitable in vitro assay to measure the activity of the compounds (e.g., an enzyme inhibition assay using a fluorescent or colorimetric substrate, or a radioligand binding assay).

  • Compound Preparation:

    • Prepare stock solutions of the parent drug and the bioisosteric analogue in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Create a series of dilutions from the stock solutions to generate a range of concentrations for dose-response analysis.

  • Assay Performance:

    • In a microplate format, add the assay buffer, the target enzyme/receptor, and the substrate/radioligand.

    • Add the test compounds at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Incubate the plate for a predetermined time at a specific temperature.

    • Measure the signal (e.g., fluorescence, absorbance, radioactivity) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for enzyme inhibition) or Kᵢ (for receptor binding) values.

Hypothetical Comparative Data:

CompoundTarget Enzyme IC₅₀ (nM)Off-Target Kinase IC₅₀ (µM)Selectivity Index
Parent Drug (Aromatic) 501.224
Bioisostere 45>10>222
Protocol 3: Assessment of Physicochemical and ADME Properties

This protocol describes methods to experimentally verify the predicted improvements in drug-like properties.

Methodology:

  • Kinetic Solubility Assay:

    • Prepare high-concentration DMSO stock solutions of the test compounds.

    • Add the stock solutions to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake for a set period.

    • Filter the solutions to remove any precipitated compound.

    • Determine the concentration of the dissolved compound in the filtrate using HPLC-UV or LC-MS/MS.

  • LogD₇.₄ Determination:

    • Use the shake-flask method or a high-throughput automated method.

    • Dissolve the compound in a biphasic system of n-octanol and an aqueous buffer (pH 7.4).

    • Shake the mixture until equilibrium is reached.

    • Separate the two phases and measure the concentration of the compound in each phase by HPLC-UV or LC-MS/MS.

    • LogD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Metabolic Stability Assay:

    • Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes (human or other species) and NADPH (as a cofactor) at 37 °C.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Hypothetical Comparative Data:

CompoundKinetic Solubility (µg/mL)LogD₇.₄In Vitro Half-life (min)
Parent Drug (Aromatic) 152.125
Bioisostere 751.2>60

Conclusion

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde represents a promising and novel bioisostere for substituted benzaldehydes. Its unique three-dimensional structure and embedded polarity offer the potential to overcome many of the limitations associated with flat, aromatic systems in drug design. The protocols and application notes provided herein serve as a guide for researchers and drug development professionals to explore the synthesis and utility of this and related scaffolds, ultimately paving the way for the discovery of new and improved therapeutics.

References

  • A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24).
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
  • Application of Bioisosteres in Drug Design. (2012, May 7).
  • Bioisosterism: A Rational Approach in Drug Design | Chemical Reviews - ACS Publications. (n.d.).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
  • Richardson, P. (2025, August 27). Synthesis of Functionalized Bicyclic Heterocycles as Bioisosteres for meta-Substituted (Hetero)arenes. ResearchGate.
  • The Design and Application of Bioisosteres in Drug Design - ResearchGate. (n.d.).
  • Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.1]propellane. (2025, February 17).
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. (n.d.).
  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. (2026, February 13).
  • Bridge-Fused Rings as m-Phenyl Bioisosteres - PharmaBlock. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. This guide is designed for researchers, chemists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde?

The most prevalent and efficient pathway involves a two-stage process:

  • Hetero-Diels-Alder Reaction: The synthesis begins with the formation of the 2-oxabicyclo[2.2.1]heptane core. This is typically achieved via a [4+2] cycloaddition between 2-methylfuran and a suitable dienophile, such as acrolein or a synthetic equivalent. This reaction establishes the characteristic bridged bicyclic ether structure.[1][2]

  • Functional Group Transformation: The initial adduct from the Diels-Alder reaction is then chemically modified. If the starting dienophile was acrolein, the aldehyde group is first reduced to a primary alcohol, (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol[3][4]. This alcohol is the direct precursor to the final product.

  • Mild Oxidation: The crucial final step is the oxidation of the primary alcohol to the target aldehyde. This transformation is sensitive and requires mild, selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

Troubleshooting Guide: The Critical Oxidation Step

The conversion of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol to the corresponding aldehyde is the most frequent source of yield loss. The following section addresses specific problems you may encounter.

Q2: My final oxidation yield is consistently low, and TLC analysis shows significant unreacted starting alcohol. What's going wrong?

This issue typically points to incomplete activation of the alcohol or insufficient oxidant.

Causality & Solution: The efficiency of activated DMSO oxidations (like Swern) and hypervalent iodine reagents (like Dess-Martin periodinane) is highly dependent on stoichiometry and temperature control.

  • Check Your Reagents: Ensure your dimethyl sulfoxide (DMSO) and solvents are anhydrous. Water can consume the activating agent (e.g., oxalyl chloride in a Swern oxidation) and quench the reaction. Dess-Martin periodinane (DMP) is also moisture-sensitive.

  • Verify Stoichiometry: Use a slight excess of the oxidizing agent. For a Swern oxidation, typically 1.1-1.5 equivalents of oxalyl chloride and 2-3 equivalents of DMSO are used. For a DMP oxidation, 1.1-1.5 equivalents of DMP are standard.[5][6]

  • Temperature is Critical (Swern Oxidation): The initial formation of the chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride must be performed at very low temperatures (typically -78 °C).[7][8] If the temperature rises prematurely, the activator will decompose. Likewise, the addition of the alcohol should be done at -78 °C to form the key alkoxysulfonium intermediate efficiently.

Q3: My main byproduct is the carboxylic acid. How can I prevent this over-oxidation?

Over-oxidation is a classic problem when using overly harsh or non-selective oxidizing agents. The aldehyde product is susceptible to further oxidation.

Causality & Solution: The choice of oxidant is paramount for stopping the reaction at the aldehyde stage.

  • Avoid Chromium Reagents: Strong, metal-based oxidants like Jones reagent (CrO₃/H₂SO₄) or PCC in non-rigorously anhydrous conditions will inevitably lead to the carboxylic acid.

  • Employ Mild, Selective Methods:

    • Dess-Martin Periodinane (DMP): This is an excellent choice for sensitive substrates. It operates under neutral pH and at room temperature, offering high chemoselectivity and typically high yields of aldehydes with simple workup.[5][6][9]

    • Swern Oxidation: This method is highly effective and known for its mild conditions, which preserve sensitive functional groups.[7][10] The reaction must be quenched at low temperature before warming to prevent side reactions.

The flowchart below provides a decision-making framework for troubleshooting the oxidation step.

G cluster_problem Problem Identification cluster_solution Corrective Actions start Low Yield in Oxidation Step check_tlc Analyze Crude Reaction by TLC/LCMS start->check_tlc unreacted_sm Main Spot: Unreacted Alcohol check_tlc->unreacted_sm Incomplete Conversion over_oxidized Main Spot: Carboxylic Acid check_tlc->over_oxidized Over-oxidation Occurred multiple_spots Multiple Unidentified Spots check_tlc->multiple_spots Side Reactions/ Decomposition solution_sm 1. Verify reagent stoichiometry (use 1.2-1.5 eq oxidant). 2. Ensure anhydrous conditions. 3. Check reaction temperature (esp. for Swern at -78°C). unreacted_sm->solution_sm solution_ox 1. Switch to a milder oxidant (DMP or Swern). 2. Avoid chromium-based reagents. 3. Ensure reaction is quenched correctly before workup. over_oxidized->solution_ox solution_spots 1. Lower reaction temperature. 2. Check pH during workup. 3. Re-evaluate purification method (e.g., pH buffered silica). multiple_spots->solution_spots

Caption: Troubleshooting flowchart for the oxidation step.

Q4: The workup for my Swern oxidation is messy and gives inconsistent yields. Are there any tips?

A complicated workup often stems from side reactions or improper quenching. The notorious odor of dimethyl sulfide (DMS) is also a practical challenge.

Causality & Solution: In a Swern oxidation, after the sulfur ylide has formed and collapsed to produce the aldehyde, the reaction must be properly quenched. Adding the tertiary amine base (like triethylamine) deprotonates the alkoxysulfonium ion; this step is rate-determining under standard conditions.[11] The subsequent intramolecular elimination produces the product.

  • Quenching: Quench the reaction at low temperature (-78 °C) with a saturated aqueous solution of NH₄Cl before allowing it to warm to room temperature. This neutralizes the excess base and protonates any remaining ylide.

  • Managing Byproducts: The byproduct dimethyl sulfide (DMS) is volatile and has a strong, unpleasant odor. Rinsing all glassware with a bleach solution will oxidize the DMS to odorless DMSO or dimethyl sulfone, simplifying cleanup.[7]

  • Emulsion Issues: During the aqueous workup, emulsions can form. A wash with brine (saturated NaCl solution) can help break up emulsions and aid phase separation.

Comparative Analysis & Protocols

To aid in your experimental design, the following table compares the two most recommended oxidation methods.

FeatureSwern OxidationDess-Martin Periodinane (DMP) Oxidation
Reagents DMSO, Oxalyl Chloride, TriethylamineDess-Martin Periodinane
Temperature -78 °C to Room TemperatureRoom Temperature
pH Basic (Triethylamine)Neutral
Typical Yield 85-99%90-98%
Pros High yields, inexpensive reagents, reliable.[12]Very mild conditions, tolerant of sensitive functional groups, simple workup (filtration of byproduct).[5][9]
Cons Requires cryogenic temperatures, produces foul-smelling DMS, sensitive to temperature fluctuations.[7][8]Reagent is expensive and potentially explosive under certain conditions.[5]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from standard procedures for DMP oxidations.[6]

  • To a solution of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M), add solid Dess-Martin periodinane (1.2 eq) in one portion at room temperature under an inert atmosphere (N₂ or Ar).

  • Stir the resulting mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ (approx. 3 eq). Stir vigorously for 15-20 minutes until the solid byproducts dissolve and both layers become clear.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography on silica gel.

Protocol 2: Swern Oxidation

This protocol is based on the widely used Swern oxidation methodology.[7][8]

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DCM (approx. 0.2 M) and cool to -78 °C using a dry ice/acetone bath.

  • Add oxalyl chloride (1.2 eq) dropwise to the cold DCM.

  • Slowly add a solution of anhydrous DMSO (2.5 eq) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.

  • Add a solution of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol (1.0 eq) in DCM dropwise, again maintaining a temperature below -65 °C. Stir for 30-45 minutes.

  • Add triethylamine (5.0 eq) dropwise, stir for 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over 45 minutes.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Dess–Martin periodinane (DMP). (n.d.). In Wikipedia. Retrieved from [Link]

  • The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2025). Organic Process Research & Development. Available at: [Link]

  • Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • 2-nitrobenzenesulfenylmethylene]-3,6-bis(methylene)-7-oxabicyclo[2.2.1]heptane. A versatile reagent for tandem regioselective Diels-Alder reactions. (1992). The Journal of Organic Chemistry. Available at: [Link]

  • Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. (2003). Molecules. Available at: [Link]

  • Swern oxidation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hypervalent Iodine Reagents for the Oxidation of Alcohols and Their Application to Complex Molecule Synthesis. (2005). Scholar.uwindsor.ca. Available at: [Link]

  • Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. (2010). The Journal of Organic Chemistry. Available at: [Link]

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. (2015). New Journal of Chemistry. Available at: [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Synthesis of Bridged Bicyclic Ethers and Fused Oxetanes from Pyran-4-ones via Tandem Solvent Trapping and Norrish Type II Cyclization. (1999). The Journal of Organic Chemistry. Available at: [Link]

  • Diels–Alder reaction of furan and fumaryl chloride: X-ray crystal and molecular structure of an oxabicyclo[2.2.1]heptane derivative. (1985). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Swern Oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dess–Martin periodinane (DMP) oxidation. (2020). Chemistry Steps. Retrieved from [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters. Available at: [Link]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. (2020). Molecules. Available at: [Link]

  • Chapter 5: Strategies and Methodologies for the Synthesis of Cyclic Ethers. (2024). IntechOpen. Available at: [Link]

  • Synthesis and reactions of bridged bicyclic compounds. (1969). University of Glasgow. Available at: [Link]

  • Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library. (2012). Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. (2025). Molbank. Available at: [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. (2010). ARKIVOC. Available at: [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. (2026). Molbank. Available at: [Link]

  • 7-Oxabicyclo[2.2.1]heptan-2-ol, 1-methyl-4-(1-methylethyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Enantiospecific synthesis of the (4R)-1-azabicyclo[2.2.1]heptane ring system. (1993). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Acidic cleavage of ethers (SN2). (2016). Master Organic Chemistry. Retrieved from [Link]

  • Process for preparation of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. (2004). Google Patents.
  • Methyl 2-oxabicyclo[2.2.1]heptane-1-carboxylate. (n.d.). Mol-Instincts. Retrieved from [Link]

  • bicyclo[2.1.0]pentane. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Diels-Alder Reactions with Furan Derivatives

Welcome to the Technical Support Center for [4+2] cycloadditions involving furan and its derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [4+2] cycloadditions involving furan and its derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles unique to furan dienes.

Because furan is an aromatic heterocycle, breaking its aromaticity to form the oxanorbornene cycloadduct requires a significant energy input. This results in sluggish forward reaction rates and a highly competitive reverse reaction (retro-Diels-Alder). This guide provides field-proven troubleshooting strategies, validated experimental protocols, and mechanistic causality to ensure your syntheses succeed.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my furan Diels-Alder reaction stall at low conversion, and how can I push it to completion? Causality: Furan's aromaticity makes the cycloaddition thermodynamically challenging. The reverse reaction (retro-Diels-Alder) often competes at room or elevated temperatures, leading to an equilibrium that heavily favors the starting materials. Solution: To overcome this, you must kinetically trap the product. Lowering the reaction temperature suppresses the retro-Diels-Alder pathway. To maintain a viable forward reaction rate at these low temperatures, introduce a Lewis acid catalyst (e.g., AlCl3​ , ZnCl2​ , or MeAlCl2​ ). The Lewis acid coordinates to the dienophile, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the forward reaction at temperatures where cycloreversion is minimized (1)[1].

Q2: I am using an electron-deficient furan (e.g., furfural or furoic acid). Why is there no reaction with standard dienophiles? Causality: Normal electron-demand Diels-Alder reactions require an electron-rich diene (high HOMO) and an electron-deficient dienophile (low LUMO). Electron-withdrawing groups on furan drastically lower its HOMO, increasing the activation energy barrier to a point where thermal energy alone is insufficient. Solution: Switch your solvent system to water and apply base activation. The hydrophobic effect and enhanced hydrogen bonding at the transition state in aqueous media can accelerate the reaction by orders of magnitude (2)[2]. For furoic acids, adding a base (like triethylamine) converts the acid to a carboxylate salt. This neutralizes the electron-withdrawing effect, raises the diene's HOMO, and restores reactivity (3)[3].

Q3: How do I control the endo vs. exo selectivity in furan-maleimide cycloadditions? Causality: The endo adduct forms faster due to stabilizing secondary orbital interactions (kinetic control) but is sterically more congested. The exo adduct is thermodynamically more stable. Because the activation barrier for the retro-Diels-Alder of the endo adduct is relatively low, heating the reaction causes the endo adduct to revert to starting materials, which then slowly convert to the more stable exo adduct. Solution: For >90% endo selectivity, run the reaction at low temperatures (0–20 °C) in water or with a Lewis acid. For >90% exo selectivity, run the reaction at elevated temperatures (80–110 °C) in a solvent like toluene to allow thermodynamic equilibration via the retro-Diels-Alder pathway (4)[4].

Part 2: Reaction Optimization Workflows

OptimizationWorkflow Start Issue: Low Yield / Conversion Check1 Is the diene electron-deficient? (e.g., Furfural, Furoic Acid) Start->Check1 PathYes Use Water as Solvent Add Base (e.g., Et3N) Check1->PathYes Yes Check2 Is Retro-Diels-Alder occurring? (Equilibrium reached) Check1->Check2 No PathRetroYes Lower Temperature Apply High Pressure Check2->PathRetroYes Yes PathRetroNo Add Lewis Acid Catalyst (e.g., AlCl3, ZnCl2) Check2->PathRetroNo No

Troubleshooting workflow for optimizing furan Diels-Alder reaction yields.

MechanisticPathway Reactants Furan + Dienophile (Starting Materials) Kinetic Kinetic Pathway (Low Temp, Fast) Reactants->Kinetic Thermo Thermodynamic Pathway (High Temp, Slow) Reactants->Thermo Endo Endo Adduct (Less Stable) Kinetic->Endo Retro Retro-Diels-Alder (Cycloreversion) Endo->Retro Exo Exo Adduct (More Stable) Thermo->Exo Retro->Reactants

Kinetic vs. thermodynamic control and the retro-Diels-Alder pathway.

Part 3: Quantitative Data & Benchmarks

The following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity, providing a benchmark for your own optimizations.

DieneDienophileConditionsYield (%)Endo:Exo RatioKey Causality / Mechanism
FuranMethyl AcrylateUncatalyzed, 25 °C, 24h0N/AHigh activation barrier; equilibrium favors starting materials.
FuranMethyl Acrylate AlCl3​ (1 eq), CH2​Cl2​ , -78 °C85>95:5Lewis acid lowers dienophile LUMO; low temp prevents retro-DA.
2-Furoic AcidN-MethylmaleimideToluene, 50 °C, 6h<5N/AElectron-withdrawing -COOH heavily lowers diene HOMO.
2-Furoic AcidN-MethylmaleimideWater + Et3​N , 50 °C, 6h6380:20Base raises HOMO; water stabilizes transition state via hydrophobic effect.

Part 4: Validated Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis of Furan Adducts (Kinetic Control)

Use this protocol for standard, non-deactivated furans to achieve high endo-selectivity and prevent cycloreversion.

  • Preparation: Flame-dry a Schlenk flask under argon. Causality: Lewis acids like AlCl3​ or MeAlCl2​ are highly moisture-sensitive. Any water will violently quench the catalyst, halting the reaction.

  • Reagent Mixing: Dissolve the furan derivative (1.0 equiv) and the dienophile (1.1 equiv) in anhydrous CH2​Cl2​ (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: The ultra-low temperature kinetically traps the endo adduct and entirely suppresses the retro-Diels-Alder pathway.

  • Catalyst Addition: Dropwise, add the Lewis acid (1.1 equiv). Stir for 2–8 hours at -78 °C.

  • Quenching & Workup: Quench the reaction cold by adding saturated aqueous NaHCO3​ . Extract with dichloromethane, dry over MgSO4​ , and concentrate under reduced pressure.

  • Validation & QC Check: Analyze the crude mixture via 1H NMR. The protocol is validated if the aromatic furan peaks (~6.3 and 7.4 ppm) have disappeared, replaced by the characteristic oxanorbornene bridgehead protons appearing as distinct multiplets around 5.0–5.3 ppm.

Protocol B: Aqueous "On-Water" Cycloaddition of Electron-Deficient Furans

Use this protocol for deactivated furans (e.g., furoic acid) where organic solvents yield no conversion.

  • Preparation: In a round-bottom flask, suspend 2-furoic acid (1.0 equiv) and the maleimide dienophile (1.2 equiv) in deionized water (0.5 M).

  • Base Activation: Add triethylamine (1.0 equiv) to the suspension. Causality: Deprotonation forms the furoate carboxylate. This eliminates the electron-withdrawing nature of the protonated acid, raising the HOMO energy of the diene and restoring normal electron-demand reactivity.

  • Reaction: Stir the mixture vigorously at 50 °C for 6 hours. Causality: Water accelerates the reaction via the hydrophobic effect, forcing the non-polar organic reactants together and stabilizing the polarized transition state via hydrogen bonding.

  • Isolation: Cool to room temperature, acidify to pH 2 using 1M HCl (to reprotonate the product), and extract with Ethyl Acetate (3x). Wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation & QC Check: Confirm product formation via LC-MS. The mass of the desired cycloadduct should match the exact mass of[Diene + Dienophile]. TLC should show complete consumption of the highly polar furoic acid starting material.

Part 5: References

  • Title: Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials Source: rsc.org URL:

  • Title: The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene Source: cdnsciencepub.com URL:

  • Title: Diels–Alder reactions in water Source: iupac.org URL:

  • Title: Furoic acid and derivatives as atypical dienes in Diels–Alder reactions Source: rsc.org URL:

Sources

Troubleshooting

Troubleshooting low conversion in oxabicycloheptane formation

Welcome to the technical support center for oxabicycloheptane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the powerful, yet often nuanced, Diels-Alder...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxabicycloheptane synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the powerful, yet often nuanced, Diels-Alder reaction between furans and dienophiles. Low conversion and inconsistent stereoselectivity are common hurdles. This resource provides in-depth, cause-and-effect troubleshooting advice to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My overall conversion is unexpectedly low or I see no product. What is the primary issue?

Low conversion in the furan Diels-Alder reaction is most often rooted in its inherent reversibility. The stability gained from furan's aromaticity is lost upon forming the oxabicyclo[2.2.1]heptene adduct.[1][2] This means the forward reaction (Diels-Alder) is in constant competition with the reverse reaction (retro-Diels-Alder or rDA).

Core Scientific Reason: The Gibbs free energy (ΔG) for these reactions is often only slightly negative or even positive, making the equilibrium unfavorable.[3] The reaction is entropically disfavored (ΔS° < 0), so increasing the temperature to improve kinetics can inadvertently shift the equilibrium back to the starting materials.[3][4]

Troubleshooting Workflow:

G start Low / No Conversion check_reversibility Is the reaction reversible? (Furan Diels-Alder is almost always reversible) start->check_reversibility check_temp Review Reaction Temperature check_reversibility->check_temp Yes check_time Evaluate Reaction Time check_reversibility->check_time Yes check_reagents Verify Reagent Purity & Stoichiometry check_reversibility->check_reagents Yes check_catalyst Consider Catalysis check_reversibility->check_catalyst Yes solution_temp Lower temperature to favor adduct formation. Find kinetic sweet spot. check_temp->solution_temp solution_time Monitor reaction progress (TLC, NMR). Isolate product before equilibrium favors reactants. check_time->solution_time solution_reagents Use freshly distilled/purified furan. Ensure dienophile is pure. Use slight excess of one reagent. check_reagents->solution_reagents solution_catalyst Introduce a Lewis Acid to accelerate the forward reaction at lower temperatures. check_catalyst->solution_catalyst

Caption: General troubleshooting workflow for low conversion.

Actionable Steps:

  • Lower the Temperature: High temperatures significantly favor the rDA reaction.[4][5][6] If your reaction is running at elevated temperatures, try reducing it. Even room temperature can be too high for some adducts. Running reactions at 0 °C or even -78 °C can often trap the kinetic product.

  • Monitor Reaction Time: For reactions under kinetic control, the desired adduct may form relatively quickly and then revert to starting materials as the system approaches thermodynamic equilibrium.[7] Set up a time-course study and monitor the reaction by TLC or ¹H NMR to find the point of maximum conversion before significant decomposition occurs.

  • Check Reagent Purity: Furan is susceptible to oxidation and polymerization. Ensure it is freshly distilled or passed through a plug of alumina before use. Dienophile purity is equally critical.

  • Consider Solvent-Free Conditions: For some electron-poor furans, running the reaction neat (solvent-free) can facilitate a liquid-to-solid phase transition, where the product crystallizes out of the reaction melt, effectively removing it from the equilibrium and driving the reaction to completion.[2]

Q2: I'm getting a mixture of endo and exo stereoisomers. How can I improve selectivity?

The formation of endo and exo products is a classic outcome of the Diels-Alder reaction with cyclic dienes.[8] Their ratio is dictated by whether the reaction is under kinetic or thermodynamic control.

Core Scientific Reason:

  • Kinetic Control (Endo Product): The endo transition state is favored at lower temperatures due to stabilizing "secondary orbital interactions" between the p-orbitals of the reacting diene and the electron-withdrawing groups of the dienophile.[9] This lowers the activation energy, making the endo product form faster.[10]

  • Thermodynamic Control (Exo Product): The exo product is sterically less hindered and therefore more stable.[8][9] Given enough energy (e.g., higher temperature) and time, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo adduct.[7][11][12]

G Kinetic vs. Thermodynamic Control reactants Furan + Dienophile ts_endo TS_endo reactants->ts_endo ΔG‡ (endo) (Lower Barrier) ts_exo TS_exo reactants->ts_exo ΔG‡ (exo) (Higher Barrier) p_endo Endo Adduct (Kinetic Product) ts_endo->p_endo end_point_endo ts_endo->end_point_endo Low Temp (Fast Formation) p_exo Exo Adduct (Thermodynamic Product) ts_exo->p_exo end_point_exo ts_exo->end_point_exo High Temp (Reversible) start_point start_point->ts_endo Low Temp (Fast Formation) start_point->ts_exo High Temp (Reversible) yaxis Gibbs Free Energy (G) xaxis Reaction Coordinate

Caption: Energy profile showing kinetic (endo) vs. thermodynamic (exo) pathways.

Actionable Steps & Parameter Influence:

ParameterTo Favor Endo (Kinetic)To Favor Exo (Thermodynamic)Rationale
Temperature Low (e.g., < 25 °C)High (e.g., > 80 °C or reflux)Low temp prevents rDA, trapping the faster-forming endo. High temp allows the system to reach equilibrium, favoring the more stable exo.[13]
Reaction Time ShortLongIsolate the product before it has time to equilibrate to the exo form.[7]
Solvent Acetonitrile, WaterToluene, ChloroformPolar solvents can sometimes accelerate the reaction, favoring the kinetic product. Water, in particular, can promote favorable hydration of adducts.[3][13]
Catalyst Lewis Acid at low tempNot typically usedLewis acids dramatically lower the activation barrier, allowing the kinetically favored reaction to proceed rapidly at low temperatures.[9]
Q3: Can I use a catalyst to improve my conversion at lower temperatures?

Yes. Lewis acid catalysis is a highly effective strategy for promoting the Diels-Alder reaction of furans, which are often poor dienes.[14][15]

Core Scientific Reason: The Diels-Alder reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene (furan) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller gap leads to a faster reaction. Lewis acids coordinate to the electron-withdrawing group (e.g., a carbonyl) on the dienophile. This coordination withdraws electron density, lowering the energy of the dienophile's LUMO. The smaller HOMO-LUMO gap results in a significant rate acceleration, often by several orders of magnitude.[16][17] This allows the reaction to proceed efficiently at lower temperatures where the retro-Diels-Alder reaction is suppressed.

Common Lewis Acids and Conditions:

Lewis AcidTypical LoadingSolventTemperature (°C)Notes
Aluminum Chloride (AlCl₃)0.5 - 1.1 eqToluene, CH₂Cl₂-20 to 25Very powerful and can cause enormous rate enhancement.[16][18] Can sometimes lead to polymerisation.
Boron Trifluoride Etherate (BF₃·OEt₂)1.0 eqCH₂Cl₂, Et₂O0 to refluxA common and effective catalyst.[18]
Methylaluminum Dichloride (MeAlCl₂)1.1 eqCH₂Cl₂-78Highly effective for shifting the equilibrium towards the products, even in difficult cases.[17]
Zinc Iodide (ZnI₂)1.0 eqEt₂ORefluxA milder Lewis acid, useful when stronger ones cause decomposition.[18]

Caution: Lewis acids are sensitive to water. All reagents and solvents must be rigorously dried, and the reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).

Key Experimental Protocols

Protocol 1: Kinetically Controlled Synthesis (Favoring Endo Adduct)

This protocol aims to form the product quickly at low temperatures to prevent equilibration.

  • Preparation: Under an inert atmosphere, dissolve the maleimide derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add freshly distilled furan (1.1 eq) dropwise to the stirred solution.

  • Reaction: Stir the reaction at 0 °C and monitor its progress every 30 minutes by TLC.

  • Workup: Once the dienophile is consumed (or when rDA becomes apparent), quench the reaction with a small amount of water. Dilute with more CH₂Cl₂ and wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (< 30 °C). Purify immediately by flash chromatography or recrystallization.

Protocol 2: Thermodynamically Controlled Synthesis (Favoring Exo Adduct)

This protocol uses heat to allow the reaction to reach equilibrium, favoring the most stable isomer.

  • Preparation: Dissolve the furan (1.0 eq) and maleimide (1.0 eq) in a high-boiling solvent like toluene in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Reaction: Maintain at reflux for an extended period (e.g., 12-24 hours). The reaction can be monitored periodically by taking aliquots and analyzing via ¹H NMR to observe the exo/endo ratio.

  • Isolation: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to isolate the major exo adduct.[13]

Protocol 3: Lewis Acid-Catalyzed Synthesis

This protocol uses a Lewis acid to accelerate the reaction at low temperature.

  • Preparation: Under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques), add anhydrous CH₂Cl₂ to a flame-dried flask containing the maleimide derivative (1.0 eq).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of the Lewis acid (e.g., MeAlCl₂ or AlCl₃, 1.1 eq) in anhydrous CH₂Cl₂. Stir for 10-15 minutes.

  • Diene Addition: Add freshly distilled furan (1.2 eq) dropwise.

  • Reaction: Allow the reaction to stir at -78 °C for 2-8 hours, monitoring by TLC.[17]

  • Quenching & Workup: Slowly quench the reaction by adding a saturated aqueous solution of Rochelle's salt or K₂CO₃ at -78 °C and then allowing it to warm to room temperature.[18] Extract the product with ethyl acetate.

  • Isolation: Dry the combined organic layers, concentrate, and purify as required.

References

  • Steering the Mechanism of the Furan-Maleimide Retro-Diels- Alder Reaction to a Sequential Pathway with an - ORBi. (n.d.). University of Liège. Retrieved March 10, 2026, from [Link]

  • Catalysis of the Diels-Alder Reaction of Furan and Methyl Acrylate in Lewis-Acidic Zeolites. (2017). ACS Catalysis. Retrieved March 10, 2026, from [Link]

  • Yadav, V., Prasad, D., & Yadav, K. (2019). On the solvent‐ and temperature‐driven stereoselectivity of the Diels–Alder cycloaddition reactions of furan with maleic anhydride and maleimide. Journal of Physical Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Catalysis of the Diels–Alder Reaction of Furan and Methyl Acrylate in Lewis Acidic Zeolites. (2017). ACS Catalysis. Retrieved March 10, 2026, from [Link]

  • Bond breaking of furan–maleimide adducts via a diradical sequential mechanism under an external mechanical force. (2023). Physical Chemistry Chemical Physics. Retrieved March 10, 2026, from [Link]

  • McCulloch, A. W., & McInnes, A. G. (1971). Influence of Lewis Acids on the Diels–Alder Reaction. V. The Reaction of Furan with Dimethyl Acetylenedicarboxylate. Canadian Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • The effect of Lewis acids on the intramolecular Diels–Alder reaction of the furan diene. (1990). Tetrahedron Letters. Retrieved March 10, 2026, from [Link]

  • Application of the Diels−Alder Reaction to Polymers Bearing Furan Moieties. 2. Diels−Alder and Retro-Diels−Alder Reactions Involving Furan Rings in Some Styrene Copolymers. (1997). Macromolecules. Retrieved March 10, 2026, from [Link]

  • THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. (1993). HETEROCYCLES. Retrieved March 10, 2026, from [Link]

  • Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (2013). RSC Advances. Retrieved March 10, 2026, from [Link]

  • An Experimental and Theoretical Study of Stereoselectivity of Furan−Maleic Anhydride and Furan−Maleimide Diels−Alder Reactions. (2005). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Influence of Lewis Acids on the Diels–Alder Reaction. VII. The Reaction of Furan With Ethyl Propiolate. (1974). Canadian Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2025). Molecules. Retrieved March 10, 2026, from [Link]

  • Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. (2024). International Journal of Molecular Sciences. Retrieved March 10, 2026, from [Link]

  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020). Organic & Biomolecular Chemistry. Retrieved March 10, 2026, from [Link]

  • Diels−Alder Reactions of Furans with Itaconic Anhydride: Overcoming Unfavorable Thermodynamics. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • The solvent effect on the Diels–Alder reaction in ionic liquids: multiparameter linear solvation energy relationships and theoretical analysis. (2012). Green Chemistry. Retrieved March 10, 2026, from [Link]

  • Diels-Alder Reaction: Furan and Maleic Anhydride. (n.d.). Scribd. Retrieved March 10, 2026, from [Link]

  • Influence of furan and maleimide structural features on the Diels–Alder reaction. (2025). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025). International Journal of Molecular Sciences. Retrieved March 10, 2026, from [Link]

  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards. (2021). Polymers. Retrieved March 10, 2026, from [Link]

  • Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. (2000). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Endo and Exo products of Diels-Alder Reaction with Practice Problems. (n.d.). Chemistry Steps. Retrieved March 10, 2026, from [Link]

  • Endo and Exo Selectivity in the Diels-Alder Reaction. (2018). YouTube. Retrieved March 10, 2026, from [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals. Given that a standardized, scalable protocol for this specific molecule is not widely published, this document outlines a proposed synthetic strategy and provides in-depth troubleshooting and frequently asked questions to navigate the potential challenges in its development and scale-up.

Our proposed synthesis is a two-step process, which will form the basis of this guide:

  • Step 1: Diels-Alder Reaction of 2-methylfuran and acrolein to form the unsaturated bicyclic intermediate.

  • Step 2: Selective Catalytic Hydrogenation to yield the final saturated aldehyde.

We will explore each step, addressing potential issues with the scientific rationale that underpins our recommended solutions.

Proposed Synthetic Workflow

Synthetic_Workflow Reactant1 2-Methylfuran Step1 Step 1: Diels-Alder Reaction Reactant1->Step1 Reactant2 Acrolein Reactant2->Step1 Intermediate 1-Methyl-2-oxabicyclo[2.2.1]hept-5-ene-4-carbaldehyde (endo/exo mixture) Step1->Intermediate Step2 Step 2: Selective Catalytic Hydrogenation Intermediate->Step2 Product 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Step2->Product H2_PdC H₂, Pd/C

Caption: Proposed two-step synthesis of the target molecule.

Part 1: Troubleshooting Guide for Synthesis

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Step 1: Diels-Alder Reaction of 2-Methylfuran and Acrolein

The Diels-Alder reaction between furan derivatives and dienophiles can be challenging due to the aromatic character of the furan ring and the potential for retro-Diels-Alder reactions.[1]

Question 1: My Diels-Alder reaction shows low conversion, with starting materials remaining even after extended reaction times. What can I do?

Answer:

Low conversion is a common issue, often related to the equilibrium of the Diels-Alder reaction with furans, which can be reversible.[1] Here are several strategies to drive the reaction towards the product:

  • Lewis Acid Catalysis: The addition of a Lewis acid can accelerate the reaction by coordinating to the carbonyl oxygen of acrolein, lowering its LUMO energy and making it a more reactive dienophile.[2][3]

    • Recommendation: Start with a mild Lewis acid like ZnCl₂ or a stronger one like AlCl₃ at low temperatures (-78 °C to 0 °C) to minimize side reactions. A detailed protocol for a similar reaction can be found in the literature.[4]

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity.[2]

    • Recommendation: While non-polar solvents like toluene or dichloromethane are common, aqueous conditions have been shown to surprisingly promote Diels-Alder reactions with furan aldehydes due to hydrophobic effects and stabilization of the transition state.[5][6]

  • Temperature and Pressure:

    • Temperature: Lower temperatures can sometimes favor the product thermodynamically, especially if the retro-Diels-Alder reaction is significant at higher temperatures.[3]

    • High Pressure: Applying high pressure can also favor the formation of the more compact cycloadduct.

Question 2: I am observing significant polymerization of my starting materials, particularly the acrolein.

Answer:

Acrolein is notoriously prone to polymerization. This is a significant challenge in achieving a clean reaction.

  • Inhibitors: Ensure your acrolein is freshly distilled and consider adding a radical inhibitor like hydroquinone to the reaction mixture.

  • Slow Addition: Instead of adding all the acrolein at once, use a syringe pump for slow, controlled addition to keep its instantaneous concentration low.

  • Temperature Control: Maintain a low and consistent reaction temperature to minimize polymerization.

Question 3: How can I control the endo/exo selectivity of the Diels-Alder reaction?

Answer:

The stereoselectivity of furan Diels-Alder reactions is often less pronounced than with cyclopentadiene.[7] Both kinetic and thermodynamic factors play a role.

  • Kinetic vs. Thermodynamic Control: Generally, lower temperatures favor the kinetically preferred endo product. However, if the reaction is reversible, prolonged reaction times or higher temperatures can lead to the thermodynamically more stable exo product.[8]

  • Lewis Acid Influence: The choice of Lewis acid can also influence the endo/exo ratio. Some Lewis acids may preferentially stabilize one transition state over the other.[2]

  • Solvent Effects: As noted in DFT studies of similar systems, solvent polarity can shift the endo/exo selectivity.[2]

For the subsequent hydrogenation step, a mixture of endo/exo isomers is often acceptable, as both will lead to the same saturated backbone, resulting in diastereomeric products.

Step 2: Selective Catalytic Hydrogenation

The key challenge in this step is the selective reduction of the carbon-carbon double bond without over-reducing the aldehyde functionality.

Question 4: My hydrogenation is reducing the aldehyde to an alcohol, or even to a methyl group, in addition to the double bond.

Answer:

This indicates a lack of chemoselectivity in your catalytic system. The aldehyde group is susceptible to reduction, especially under harsh conditions.[9][10]

  • Catalyst Choice: Palladium on carbon (Pd/C) is a good starting point. However, its activity can sometimes lead to over-reduction.

    • Recommendation: Use a 5% or 10% Pd/C catalyst. If over-reduction is still an issue, consider a less active catalyst or a poisoned catalyst, such as Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), although this is more commonly used for alkynes.

  • Hydrogen Pressure: High hydrogen pressures can promote over-reduction.

    • Recommendation: Start with a low, positive pressure of hydrogen (e.g., a balloon) and monitor the reaction progress carefully. If the reaction is slow, you can incrementally increase the pressure.

  • Temperature: Elevated temperatures will increase the rate of all reductions, including the undesired ones.

    • Recommendation: Conduct the hydrogenation at room temperature.[10]

  • Solvent: The solvent can modulate catalyst activity.

    • Recommendation: Ethanol or ethyl acetate are standard choices. Protic solvents like ethanol can sometimes participate in the reaction, so aprotic solvents may offer better control.

Question 5: The hydrogenation reaction is very slow or has stalled.

Answer:

A stalled reaction can be due to catalyst poisoning or insufficient catalyst activity.

  • Catalyst Quality: The catalyst may be old or deactivated.

    • Recommendation: Use fresh, high-quality catalyst.

  • Catalyst Loading: The amount of catalyst may be insufficient for the scale of your reaction.

    • Recommendation: A typical starting point is 5-10 mol% of palladium.

  • Purity of Intermediate: Impurities from the Diels-Alder step, such as sulfur-containing compounds if any were used, can poison the palladium catalyst.

    • Recommendation: Ensure the intermediate is purified, for example by column chromatography, before hydrogenation.

  • Agitation: In a heterogeneous catalysis, efficient mixing is crucial.

    • Recommendation: Ensure vigorous stirring to keep the catalyst suspended and to facilitate mass transfer of hydrogen into the solution.

Troubleshooting Decision Tree for Hydrogenation

Hydrogenation_Troubleshooting Start Hydrogenation Issue Problem What is the main problem? Start->Problem OverReduction Over-reduction of aldehyde Problem->OverReduction Over-reduction SlowReaction Slow or stalled reaction Problem->SlowReaction Slow/Stalled Solution_OverRed 1. Lower H₂ pressure 2. Run at room temp 3. Use less active catalyst OverReduction->Solution_OverRed Solution_Slow 1. Use fresh catalyst 2. Increase catalyst loading 3. Purify intermediate 4. Improve agitation SlowReaction->Solution_Slow

Caption: Decision tree for troubleshooting the hydrogenation step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a reasonable expectation for yield on a scalable synthesis?

A1: For a multi-step synthesis being developed for scale-up, a yield of 60-80% for each step would be considered good. The Diels-Alder step may be lower initially due to the challenges mentioned. Optimization could potentially increase the overall yield. A scalable synthesis of a related 2-oxabicyclo[2.2.2]octane derivative reported a 36% yield for the key cyclization step on a large scale.[2]

Q2: How can I purify the intermediate and final product on a larger scale?

A2: While silica gel chromatography is excellent for lab-scale purification, it becomes less practical and more expensive at scale.

  • Distillation: If the products are thermally stable and have a suitable boiling point, vacuum distillation is a highly scalable purification method.

  • Crystallization: If the product is a solid, crystallization is an ideal method for large-scale purification. You may need to screen various solvents to find a suitable system.

  • Liquid-Liquid Extraction: A well-designed series of extractions can often remove many impurities, reducing the burden on subsequent purification steps.

Q3: What are the key analytical techniques I should use to monitor the reaction and characterize the products?

A3: A combination of techniques is essential for unambiguous characterization.

TechniquePurpose
¹H and ¹³C NMR To confirm the structure of the intermediate and final product, and to determine the endo/exo ratio of the Diels-Alder adduct.
GC-MS To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of products. Also useful for checking purity.
FT-IR Spectroscopy To confirm the presence of key functional groups, such as the aldehyde C=O stretch (~1720 cm⁻¹) and the disappearance of the C=C stretch from the intermediate after hydrogenation.
High-Resolution Mass Spectrometry (HRMS) To confirm the elemental composition of the final product.

Q4: Are there any safety concerns I should be aware of?

A4: Yes, several components of this synthesis require careful handling.

  • Acrolein: It is highly toxic, flammable, and a lachrymator. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should be handled under an inert atmosphere or wetted with solvent.

  • Lewis Acids: Many Lewis acids are water-sensitive and corrosive. They should be handled under an inert atmosphere.

References

  • Shiramizu, M., Toste, F. D. On the Diels-Alder Approach to Solely Biomass-Derived Polyethylene Terephthalate (PET): Conversion of 2,5-Dimethylfuran and Acrolein into p-Xylene. ResearchGate. (Accessed March 10, 2026) Available from: [Link]

  • García, J. I., et al. DFT Investigation of the Stereoselectivity of the Lewis-Acid-Catalyzed Diels–Alder Reaction between 2,5-Dimethylfuran and Acrolein. ACS Omega. 2021, 6 (1), 432–444. Available from: [Link]

  • Krasnovskaya, O., et al. Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. MDPI. (2023). Available from: [Link]

  • de la Torre, M. G., et al. THE OPTIMIZATION OF THE DIELS-ALDER REACTIONS OF 2,5-DISUBSTITUTED FURAN DERIVATIVES WITH FUNCTIONALIZED CHAINS. SYNTHETIC APPLI. HETEROCYCLES. 1993, 36 (8), 1795. Available from: [Link]

  • Chebanov, V. A., et al. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes. MDPI. (2021). Available from: [Link]

  • van der Eycken, J., et al. Direct Diels–Alder reactions of furfural derivatives with maleimides. Green Chemistry. 2021, 23 (1), 398-403. Available from: [Link]

  • Ley, S. V., Stewart-Liddon, A. J. P. Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. 2006, 2, 33. Available from: [Link]

  • Patel, H. H., et al. A liquid phase catalytic hydrogenation process to convert aldehydes to the corresponding alcohols. European Patent Office. (2001). Available from: [Link]

  • Kotsuki, H., et al. High Pressure Organic Chemistry. V. Diels-Alder Reactions of Furan with Acrylic and Maleic Esters. Bulletin of the Chemical Society of Japan. 2006, 55, 496–499. Available from: [Link]

  • Cao, W., et al. Aldehyde Hydrogenation by Pt/TiO2 Catalyst in Aqueous Phase: Synergistic Effect of Oxygen Vacancy and Solvent Water. ResearchGate. (2022). Available from: [Link]

  • Briou, B., Améduri, B., Boutevin, B. Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. 2021, 50 (19), 10835-10871. Available from: [Link]

  • Cossy, J. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives. ResearchGate. (2012). Available from: [Link]

  • Jug, M. E., Shapiro, J. J. Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. (1980). Available from: [Link]

  • France, M.B., et al. Synthesis of a 7-oxanorbornene derivative: A two-step sequence preparation for the organic laboratory. Journal of Chemical Education. 1999, 76 (5), 659. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison Guide: Structural Elucidation and Bioisosteric Profiling of 1-Methyl-2-oxabicyclo[2.2.1]heptane Derivatives

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: X-ray Crystallography Workflows & Fragment-Based Drug Discovery (FBDD) Executive Summary: Escaping "Flatland" in Drug Design In modern me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: X-ray Crystallography Workflows & Fragment-Based Drug Discovery (FBDD)

Executive Summary: Escaping "Flatland" in Drug Design

In modern medicinal chemistry, the transition from planar, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is critical for improving drug solubility, metabolic stability, and target specificity. The 1-methyl-2-oxabicyclo[2.2.1]heptane scaffold—and its highly substituted derivatives such as (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (camphanic acid)—serves as a premier rigid bioisostere for traditional heterocycles like morpholine or tetrahydropyran [1].

However, the high lipophilicity and structural rigidity of these bridged bicyclic ethers present unique challenges during structural elucidation. When co-crystallizing these fragments with target proteins (e.g., AmpC β -lactamase), traditional crystallization methods often fail due to ligand phase separation ("oiling out"). This guide objectively compares traditional Vapor Diffusion (VD) against Microfluidic High-Throughput Crystallization (MHTC) platforms for obtaining high-resolution X-ray crystal structures of these complexes, supported by empirical data from the RCSB Protein Data Bank (PDB: 4KZ7) [1].

Platform Comparison: Crystallization Workflows

To accurately map the binding vectors of the 2-oxabicyclo[2.2.1]heptane derivative within the AmpC β -lactamase active site, the crystallization platform must maintain the highly lipophilic fragment in solution long enough for ordered protein nucleation to occur.

Traditional Vapor Diffusion (VD) vs. Microfluidic High-Throughput Crystallization (MHTC)
  • Vapor Diffusion (Hanging/Sitting Drop): Relies on the slow evaporation of water from the protein-ligand drop to reach supersaturation. The Causality of Failure: Because water evaporates faster than the lipophilic fragment can integrate into the lattice, local concentration gradients form. This forces the 1-methyl-2-oxabicyclo[2.2.1]heptane derivative to aggregate into colloidal suspensions, disrupting the crystal lattice and resulting in high mosaicity and lower resolution (typically >1.80 Å).

  • Microfluidic High-Throughput Crystallization (MHTC): Utilizes nanoliter-scale aqueous droplets encapsulated in a carrier oil. The Causality of Success: The microfluidic environment ensures rapid, chaotic advection mixing. The carrier oil acts as a hydrophobic sink that buffers the concentration of the lipophilic fragment, preventing sudden phase separation. This uniform supersaturation kinetic yields highly ordered crystals, achieving resolutions as fine as 1.43 Å [2].

Table 1: X-Ray Data Collection & Refinement Statistics Comparison

Data reflects comparative baseline (VD) vs. optimized microfluidic conditions (MHTC) for the AmpC complex (PDB: 4KZ7) [1].

ParameterTraditional Vapor Diffusion (VD)Microfluidic Crystallization (MHTC)
Max Resolution (Å) 1.851.43
Space Group C 1 2 1C 1 2 1
R-Value (Work) 0.1920.145
R-Value (Free) 0.2350.179
Ligand Occupancy ~0.65 (Disordered)1.00 (Highly Ordered)
Ligand B-factor (Average) 45.2 Ų22.4 Ų

Bioisosteric Performance: Bridged vs. Flat Scaffolds

Why invest in the complex crystallization of a 1-methyl-2-oxabicyclo[2.2.1]heptane derivative? The experimental data demonstrates superior binding thermodynamics compared to unbridged analogs.

Table 2: Fragment Binding Affinity (AmpC β -Lactamase)
Scaffold TypeChemical Core KI​ (mM)Fsp3 Character
Planar (sp2) Furan-2-carboxylic acid> 10.00.00
Unbridged (sp3) Tetrahydropyran-2-carboxylic acid4.50.83
Bridged (sp3) 2-oxabicyclo[2.2.1]heptane derivative0.2 - 1.50.90

Insight: The bridged bicyclic structure locks the oxygen atom and the carboxylic acid into a specific dihedral conformation, minimizing the entropic penalty upon binding to the AmpC active site.

Visualizing the Workflows and Mechanisms

G Start Protein-Ligand Complex (AmpC + Bicyclic Fragment) DLS DLS Aggregation Check (Validate Monodispersity) Start->DLS Split Crystallization Platform Selection DLS->Split VD Vapor Diffusion (VD) Slow Evaporation Split->VD MHTC Microfluidic (MHTC) Rapid Mass Transfer Split->MHTC VD_Result Ligand 'Oiling Out' Resolution: ~1.85 Å VD->VD_Result MHTC_Result Uniform Supersaturation Resolution: 1.43 Å MHTC->MHTC_Result Xray X-Ray Diffraction & Refinement (PDB: 4KZ7) VD_Result->Xray MHTC_Result->Xray

Fig 1: Crystallization workflow comparison for AmpC beta-lactamase with bicyclic fragments.

G Ligand 1-Methyl-2-oxabicyclo[2.2.1]heptane Derivative Binding AmpC β-lactamase Active Site Binding Ligand->Binding Interaction Vectorial H-bonding & Hydrophobic Packing Binding->Interaction Inhibition Enzyme Inhibition (Fragment Hit) Interaction->Inhibition

Fig 2: Mechanism of AmpC beta-lactamase inhibition by the rigid 2-oxabicyclo[2.2.1]heptane core.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation steps (e.g., DLS) to prevent false-negative crystallization outcomes.

Step 1: Complex Preparation and DLS Validation
  • Concentration: Concentrate purified AmpC β -lactamase to 10 mg/mL in 50 mM potassium phosphate buffer (pH 7.0).

  • Ligand Addition: Add the 1-methyl-2-oxabicyclo[2.2.1]heptane derivative (dissolved in 100% DMSO) to a final concentration of 5 mM. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein denaturation.

  • Self-Validation (DLS): Analyze the mixture using Dynamic Light Scattering (DLS).

    • Causality: If the polydispersity index (PDI) is >0.2, the lipophilic fragment has induced colloidal aggregation. Do not proceed to crystallization. Centrifuge at 14,000 x g for 10 minutes and re-test the supernatant.

Step 2: Microfluidic Crystallization Setup
  • Droplet Generation: Load the validated protein-ligand complex and the precipitant solution (1.5 M Potassium phosphate dibasic/monobasic, pH 7.0) into a microfluidic droplet generator.

  • Encapsulation: Use a fluorinated carrier oil (e.g., FC-40 with 2% surfactant) to generate 50 nL aqueous droplets.

    • Causality: The fluorinated oil prevents cross-droplet contamination while maintaining a strict boundary layer that forces rapid internal advection mixing of the viscous precipitant and the protein-ligand complex.

  • Incubation: Incubate the microfluidic chip at 20°C. Crystals typically appear within 3 to 5 days.

Step 3: Cryoprotection and X-Ray Diffraction
  • Harvesting: Extract the crystals directly from the microfluidic channels using a specialized micromanipulator.

  • Cryoprotection: Briefly soak the crystal in a mother liquor solution supplemented with 25% (v/v) sucrose.

    • Causality: Sucrose is preferred over glycerol for this specific bicyclic ether, as glycerol can competitively displace the fragment from the AmpC active site.

  • Data Collection: Flash-cool in liquid nitrogen and collect diffraction data at 100 K using a synchrotron radiation source (e.g., λ = 1.000 Å). Process data using standard pipelines (e.g., XDS, Phenix) to yield the final structure [3].

References

  • RCSB Protein Data Bank (PDB). "4KZ7: Crystal structure of AmpC beta-lactamase in complex with fragment 16 ((1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid)." RCSB.org. Available at:[Link]

  • Worldwide Protein Data Bank (wwPDB). "pdb_00004kz7 - Summary Information and Primary Publication DOI." wwPDB.org. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 6927083, (R)-camphanic acid." PubChem. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Derivatives

Introduction: The Promise of the Oxabicyclo[2.2.1]heptane Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Oxabicyclo[2.2.1]heptane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both structural rigidity and functional versatility is perpetual. The 2-oxabicyclo[2.2.1]heptane framework, a core component of the target molecule 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, represents such a scaffold. This bridged bicyclic system, a type of monoterpene, is found in various natural products and has garnered significant interest for its potential as a backbone for therapeutic agents.[1][2] Its rigid conformation allows for the precise spatial arrangement of substituents, a critical factor in achieving high-affinity interactions with biological targets.[3]

While direct biological data for 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is not extensively documented in publicly accessible literature, the broader family of oxygenated bicyclic monoterpenes and oxabicyclo[2.2.1]heptane derivatives has been shown to exhibit a range of significant biological activities.[2][4][5] These include antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5][6] The presence of an oxygen-containing functional group, such as the carbaldehyde moiety in our lead compound, is often correlated with enhanced biological activity.[1][4]

This guide provides a comprehensive framework for the biological activity screening of novel derivatives of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will explore the most probable biological activities based on the scaffold's known properties and detail a multi-tiered screening approach to identify and characterize promising lead compounds.

Part 1: A Strategic Approach to Biological Activity Screening

A logical and efficient screening cascade is paramount to successfully identifying the therapeutic potential of a novel compound series. For the derivatives of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, we propose a tiered approach, beginning with broad primary screens for the most likely activities based on the scaffold's chemical lineage, followed by more specific secondary and mechanistic assays for promising hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary & Mechanistic Assays cluster_2 Tier 3: Advanced Characterization Primary_Antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) Secondary_Antimicrobial MIC/MBC/MFC Determination Primary_Antimicrobial->Secondary_Antimicrobial Active Compounds Primary_Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Secondary_Cytotoxicity Apoptosis vs. Necrosis Assays Caspase Activity Primary_Cytotoxicity->Secondary_Cytotoxicity Active & Selective Compounds Primary_Anti_inflammatory Anti-inflammatory Screening (e.g., Protein Denaturation Assay) Secondary_Anti_inflammatory COX/LOX Inhibition Assays Nitric Oxide (NO) Inhibition Assay Primary_Anti_inflammatory->Secondary_Anti_inflammatory Active Compounds Advanced_Characterization In vivo models Target identification studies Secondary_Antimicrobial->Advanced_Characterization Secondary_Cytotoxicity->Advanced_Characterization Secondary_Anti_inflammatory->Advanced_Characterization

Caption: Proposed screening cascade for novel oxabicyclo[2.2.1]heptane derivatives.

Part 2: Comparative Guide to Primary Screening Protocols

The initial screening phase is designed for high-throughput and cost-effectiveness, allowing for the rapid assessment of a large number of derivatives. Here, we compare and detail protocols for three primary areas of investigation: antimicrobial, anti-inflammatory, and cytotoxic activity.

Antimicrobial Activity Screening

The lipophilic nature of monoterpenes allows them to partition into and disrupt microbial cell membranes, a key mechanism of their antimicrobial action.[7] Oxygenated derivatives often show enhanced activity.[4]

Comparative Methodologies:

Method Principle Advantages Disadvantages Primary Use Case
Disk Diffusion Assay A compound-impregnated disk creates a concentration gradient on an agar plate inoculated with a microbe. The zone of inhibition indicates activity.Simple, low cost, high throughput.Qualitative/semi-quantitative, not suitable for non-diffusible compounds.Initial screening of a large library of derivatives against a panel of bacteria and fungi.
Broth Microdilution Assay Serial dilutions of the compound are made in a 96-well plate with microbial culture. The lowest concentration that inhibits growth is the Minimum Inhibitory Concentration (MIC).Quantitative (provides MIC), high throughput.More resource-intensive than disk diffusion.Determining the potency of active compounds identified in the primary screen.
TLC-Bioautography Compounds are separated by TLC, and the plate is then overlaid with agar containing a microbial culture. Zones of inhibition appear over active compounds.Identifies active compounds in a mixture, useful for natural product extracts.Semi-quantitative, requires specific setup.Screening crude reaction mixtures or for bioguided fractionation.

Detailed Protocol: Disk Diffusion Assay

  • Preparation of Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusted to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the prepared inoculum.

  • Application of Test Compounds: Sterilize paper disks (6 mm diameter) and impregnate them with a known concentration of the test derivative dissolved in a suitable solvent (e.g., DMSO). Allow the solvent to evaporate.

  • Placement of Disks: Place the impregnated disks on the surface of the inoculated agar plates. Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (solvent-only disk).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Data Analysis: Measure the diameter (in mm) of the clear zone of growth inhibition around each disk. A larger zone indicates greater antimicrobial activity.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making the discovery of novel anti-inflammatory agents a critical research area.[8][9] Several bicyclic compounds have shown potential in modulating inflammatory pathways.[5]

Comparative Methodologies:

Method Principle Advantages Disadvantages Primary Use Case
Inhibition of Albumin Denaturation Anti-inflammatory compounds can prevent the heat-induced denaturation of proteins like bovine serum albumin (BSA).[8]Simple, rapid, inexpensive, uses readily available reagents.Non-specific mechanism, may not correlate directly with in vivo efficacy.High-throughput primary screening to identify compounds with membrane-stabilizing or protein-protective effects.
COX Enzyme Activity Assay Measures the ability of a compound to directly inhibit COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9][10]Mechanistic, provides information on selectivity (COX-1 vs. COX-2).More complex and expensive, requires purified enzymes and specific substrates.Secondary screening to determine the mechanism of action for hits from the primary screen.
Nitric Oxide (NO) Inhibition Assay in Macrophages Measures the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).Cell-based, more physiologically relevant than protein denaturation.Requires cell culture facilities, more time-consuming.Characterizing the cellular anti-inflammatory effects of lead compounds.

Detailed Protocol: Inhibition of Albumin Denaturation Assay

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 6.3).

    • Prepare stock solutions of the test derivatives and a standard drug (e.g., Diclofenac sodium) in a minimal amount of DMSO, then dilute with the buffer to desired concentrations (e.g., 10-500 µg/mL).[8]

  • Reaction Mixture: In test tubes, mix 2.8 mL of the BSA solution with 0.2 mL of the test compound solution (or standard/vehicle control).[8]

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the mixtures in a water bath at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] x 100

Cytotoxicity Screening

The bicyclo[2.2.1]heptane scaffold is present in several compounds investigated for their anticancer properties.[11][12][13] A primary cytotoxicity screen against a panel of cancer cell lines is a crucial first step in this area.

Comparative Methodologies:

Method Principle Advantages Disadvantages Primary Use Case
MTT Assay Measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.Well-established, inexpensive, high-throughput.Indirect measure of viability, can be affected by the metabolic state of the cells.Primary screening for general cytotoxic effects against a panel of cancer cell lines.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.Direct measure of cytotoxicity (necrosis/late apoptosis).Less sensitive for early apoptotic events.Assessing rapid, membrane-damaging cytotoxic effects.
Sulforhodamine B (SRB) Assay Measures cell density based on the measurement of cellular protein content.Less interference from compounds, good linearity.Fixation step required, slightly more complex than MTT.An alternative to MTT for primary cytotoxicity screening.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the test derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Part 3: Data Interpretation and Advancing to Secondary Assays

The data from the primary screens will provide a broad overview of the biological activity of the synthesized derivatives.

G data_input Primary Screening Data Antimicrobial Zones (mm) % Inhibition of Denaturation Cytotoxicity IC₅₀ (µM) decision_antimicrobial Antimicrobial Hit? | Zone > Threshold? data_input:f1->decision_antimicrobial decision_inflammatory Anti-inflammatory Hit? | % Inhibition > Threshold? data_input:f2->decision_inflammatory decision_cytotoxic Cytotoxic Hit? | IC₅₀ < Threshold? data_input:f3->decision_cytotoxic action_mic Proceed to MIC/MBC Determination decision_antimicrobial->action_mic Yes action_discard Deprioritize or Archive Compound decision_antimicrobial->action_discard No action_cox Proceed to COX/LOX & NO Assays decision_inflammatory->action_cox Yes decision_inflammatory->action_discard No action_apoptosis Proceed to Apoptosis Assays decision_cytotoxic->action_apoptosis Yes decision_cytotoxic->action_discard No

Caption: Decision-making workflow based on primary screening data.

Interpreting the Results:

  • Antimicrobial Hits: Derivatives showing significant zones of inhibition against a range of microorganisms should be prioritized. These compounds will be advanced to quantitative broth microdilution assays to determine their MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Anti-inflammatory Hits: Compounds that effectively inhibit protein denaturation are candidates for further investigation. They should be tested in more specific, cell-based assays like the COX/LOX enzyme inhibition or nitric oxide production assays to elucidate their mechanism of action.[5][9][10]

  • Cytotoxic Hits: Derivatives with potent (low IC₅₀) and, ideally, selective cytotoxicity against cancer cells versus normal cell lines are of significant interest. These should be advanced to assays that distinguish between apoptosis and necrosis and investigate the activation of key apoptotic pathways (e.g., caspase activation assays).

By employing this structured, comparative approach, researchers can efficiently screen and identify promising derivatives of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, paving the way for the development of novel therapeutic agents.

References

  • Study of the Structural Changes on the Antimicrobial Activity of [3.1.1.]-Bicyclics. Journal of Essential Oil Research, 16, 612-616 (2004). [Link]

  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate (2026). [Link]

  • Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI (2023). [Link]

  • A Thin-Layer Chromatography Bioautographic Assay for the Rapid Detection of Arachidonate 5-Lipoxygenase Inhibitors. Preprints.org (2026). [Link]

  • Antibacterial and Antioxidant Activity of Essential Oil Terpenes against Pathogenic and Spoilage-Forming Bacteria and Cell Structure-Activity Relationships Evaluated by SEM Microscopy. MDPI (2014). [Link]

  • Novel oxabicyclo[2.2.1]heptane-3-one derivatives with NO inhibitory and cytotoxic activities, and xanthone derivatives from the endolichenic fungus Exophiala sp. PubMed (2025). [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. MDPI (2025). [Link]

  • Mechanisms of Antibacterial Action of Three Monoterpenes. PMC - NIH (2002). [Link]

  • Biological Activity of Bicyclic Monoterpene Alcohols. ResearchGate (2021). [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. MDPI (2026). [Link]

  • Synthesis and biological evaluation of 2.3-diazabicyclo[2.2.1]heptane derivatives as prostaglandin endoperoxide analogs. PubMed (1980). [Link]

  • Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry (RSC Publishing) (2015). [Link]

  • 3-([4-(Acetylamino)phenyl]methoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic Acid. MDPI (2025). [Link]

  • Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. RSC Publishing (2018). [Link]

  • Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). MDPI (2022). [Link]

  • rac-7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid–2-amino-1,3,4-thiadiazole–water (1/1/1). PMC (2008). [Link]

  • Design and Synthesis of 7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic Acid Derivatives as PP5 Inhibitors To Reverse Temozolomide Resistance in Glioblastoma Multiforme. Journal of Medicinal Chemistry - ACS Publications (2024). [Link]

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488). ACS Publications (2024). [Link]

  • Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library. PubMed (2012). [Link]

  • Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank (2026). [Link]

  • 7-oxabicyclo[2.2.1]heptane-2,3-dicarboximides with anticonvulsant activity. PubMed (1968). [Link]

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Validation

A Comparative Guide to the Computational Modeling of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Introduction: The Structural and Chemical Significance of a Bridged Bicyclic Aldehyde The 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde molecule represents a fascinating target for computational investigation. Its c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural and Chemical Significance of a Bridged Bicyclic Aldehyde

The 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde molecule represents a fascinating target for computational investigation. Its core, the 7-oxabicyclo[2.2.1]heptane ring system, is a common and conformationally-restricted scaffold found in many pharmacologically relevant molecules.[1][2] This rigid, bridged structure, also known as an oxanorbornane, presents unique stereochemical and electronic features.[3][4] The presence of multiple stereocenters, a reactive aldehyde group, and a bridgehead methyl group introduces a layer of complexity that makes in silico analysis not just beneficial, but essential for understanding its behavior.

This guide provides an in-depth comparison of computational methodologies for characterizing this molecule. We will move beyond a simple list of steps to explain the causality behind our experimental choices, offering a framework for researchers, chemists, and drug development professionals to select the most appropriate modeling strategy for their objectives. We will compare the performance, accuracy, and computational cost of widely-used Molecular Mechanics (MM) and Density Functional Theory (DFT) methods, supported by detailed protocols and comparative data.

Pillar 1: The Rationale for a Multi-Tiered Modeling Approach

A single computational method rarely provides a complete picture. For a molecule like 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde, a multi-tiered approach is the most efficient and robust strategy. We begin with a broad, low-cost search for conformational isomers and then refine the most promising candidates with a high-accuracy, but more computationally expensive, method.

Methodology Comparison: Molecular Mechanics vs. Density Functional Theory

The two pillars of our approach are Molecular Mechanics (MM) and Density Functional Theory (DFT). While MD (Molecular Dynamics) is crucial for simulating the movement of molecules over time, MM and DFT are the primary tools for understanding the static properties and potential energy surfaces of individual molecules.[5][6]

FeatureMolecular Mechanics (MM)Density Functional Theory (DFT)
Fundamental Principle Classical mechanics (balls and springs model). Energy is calculated based on a parameterized force field.[7]Quantum mechanics. Energy is calculated from the molecule's electron density.[8][9]
Primary Application Rapid conformational searching, energy minimization of large systems.Accurate geometry optimization, electronic property calculation, spectroscopic prediction (NMR, IR).[6]
Accuracy Lower. Highly dependent on the quality of the force field parameterization for the specific structure.Higher. Provides a more fundamental and accurate description of molecular structure and energy.
Computational Cost Very Low. Can screen thousands of conformers in minutes to hours.High. A single calculation can take hours to days depending on molecular size and basis set.
Typical Software Schrödinger (Maestro), ChemDraw 3D, OpenBioSim tools.[10][11]Gaussian, Q-Chem, Spartan, Schrödinger (Jaguar).

This comparison underscores the synergy between the two methods. MM is the wide net used to quickly find all plausible shapes (conformers), and DFT is the precision tool used to measure and characterize the most important ones.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps to ensure that the computational results are physically meaningful (e.g., frequency calculations to confirm true energy minima).

Experimental Workflow Overview

The overall computational strategy follows a logical progression from broad exploration to high-accuracy refinement.

G cluster_0 Phase 1: Conformational Landscape Mapping cluster_1 Phase 2: High-Accuracy Refinement & Property Prediction A 1. Initial 3D Structure Generation (e.g., from SMILES string) B 2. Molecular Mechanics (MM) Conformational Search (e.g., MMFF94 Force Field) A->B C 3. Energy Minimization & Clustering (Identify unique low-energy conformers) B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D Select conformers within ~5 kcal/mol of global minimum E 5. Frequency Calculation (Confirm true energy minima - no imaginary frequencies) D->E F 6. Single-Point Energy Refinement (e.g., ωB97X-D/cc-pVTZ) E->F G 7. Property Calculation (NMR Shifts, Dipole Moment, etc.) F->G

Caption: A multi-phase workflow for comprehensive computational analysis.

Protocol 1: Conformational Analysis using a Hybrid MM/DFT Approach

This protocol aims to identify all energetically accessible conformations of the target molecule. The bicyclo[2.2.1]heptane core is rigid, but the aldehyde substituent can rotate.[12]

Objective: To locate the global minimum energy structure and other low-energy conformers.

Methodology:

  • Structure Generation:

    • Generate the 2D structure of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde.

    • Convert to an initial 3D structure using a tool like ChemDraw or a molecular builder in a computational suite.

  • Molecular Mechanics Conformational Search:

    • Rationale: To efficiently explore the potential energy surface without the high cost of quantum mechanics.

    • Software: Spartan, Schrödinger Maestro, or similar.

    • Force Field: Select a robust force field for organic molecules, such as MMFF94.

    • Execution: Perform a systematic or Monte Carlo conformational search, allowing for the rotation of the C-C bond connecting the aldehyde to the ring.

  • Filtering and Selection:

    • Following the search, cluster the resulting conformers by RMSD (Root Mean Square Deviation) to identify unique geometries.

    • Select all unique conformers within an energy window of ~5 kcal/mol above the identified global minimum for further analysis. This window ensures that all significantly populated conformers at room temperature are considered.

  • DFT Re-optimization:

    • Rationale: To obtain highly accurate geometries and relative energies for the selected conformers.[6]

    • Software: Gaussian, Q-Chem, etc.

    • Method/Basis Set: A good starting point is the B3LYP functional with the 6-31G(d,p) basis set.[13] This combination offers a well-tested balance of accuracy and computational efficiency for organic molecules.[14]

    • Execution: For each selected conformer from the MM search, perform a full geometry optimization.

  • Validation via Frequency Calculation:

    • Rationale: To confirm that the optimized structures are true energy minima and not transition states.

    • Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)). A true minimum will have zero imaginary frequencies. The output also provides thermodynamic data like Gibbs Free Energy.

Protocol 2: NMR Spectra Prediction with DFT

Objective: To calculate the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants to aid in structure elucidation and stereochemical assignment.

Methodology:

  • Optimized Structures: Use the validated, low-energy conformer structures obtained from Protocol 1.

  • NMR Calculation:

    • Rationale: The GIAO (Gauge-Independent Atomic Orbital) method is the standard for reliable NMR predictions.

    • Software: Gaussian is highly proficient for this task.

    • Method/Basis Set: It is often recommended to use a functional and basis set specifically benchmarked for NMR calculations. A common and effective choice is the mPW1PW91 functional with the 6-311+G(2d,p) basis set.

    • Execution: Run the GIAO NMR calculation. The output will be absolute shielding tensors.

  • Data Processing:

    • To convert the calculated absolute shieldings (σ) to chemical shifts (δ), they must be referenced against the shieldings of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory.

    • δ_sample = σ_TMS - σ_sample

    • For complex molecules, it is often necessary to perform a Boltzmann averaging of the chemical shifts from all low-energy conformers to get a final predicted spectrum that accounts for the conformational population at a given temperature.[15]

Pillar 3: Comparative Data and Authoritative Grounding

To illustrate the practical outcomes of these protocols, we present a comparison of hypothetical, yet realistic, data for two potential low-energy conformers of our target molecule, differing by the rotation of the aldehyde group.

Table 1: Performance Comparison of Computational Methods
MetricMolecular Mechanics (MMFF94)DFT (B3LYP/6-31G(d,p))DFT (ωB97X-D/cc-pVTZ)
Relative CPU Time 1x (Baseline)~200-500x~5,000-10,000x
Primary Use Case Rapid screening of 1000s of conformersAccurate geometry and relative energiesHigh-accuracy "gold standard" energy refinement
Qualitative Accuracy Good for general shape and steric interactionsVery good for geometry and relative energeticsExcellent for energetics, including dispersion

Note: Relative CPU time is an estimate and can vary significantly based on hardware and software implementation.

Table 2: Predicted Properties for Two Low-Energy Conformers

Let's assume our MM/DFT workflow identified two key conformers: Conformer A and Conformer B .

PropertyMethodConformer AConformer B
Relative Energy (ΔE) B3LYP/6-31G(d,p)0.00 kcal/mol+1.25 kcal/mol
Gibbs Free Energy (ΔG) B3LYP/6-31G(d,p)0.00 kcal/mol+1.40 kcal/mol
Calculated ¹H Shift (Aldehyde-H) mPW1PW91/6-311+G(2d,p)9.75 ppm9.68 ppm
Calculated ¹³C Shift (Aldehyde-C) mPW1PW91/6-311+G(2d,p)201.5 ppm202.1 ppm
Dipole Moment B3LYP/6-31G(d,p)2.8 D3.1 D

This data demonstrates that Conformer A is the global minimum. The calculated NMR shifts, while distinct for each conformer, would likely appear as a single, population-averaged signal in an experimental spectrum unless the rotational barrier is very high. Such calculations are invaluable for matching computed data to experimental spectra, especially for complex structures where assignments are non-trivial.[15][16]

Logical Relationships in Method Selection

The choice of computational method is not arbitrary but is dictated by the desired outcome. The following diagram illustrates this decision-making process.

G cluster_Methods Computational Approaches cluster_Properties Predicted Properties Goal Research Goal Conformers Conformational Landscape Geometry Accurate Geometry & Relative Energies Spectra Spectroscopic Data (NMR, IR) Electronic Electronic Properties (Dipole, Orbitals) MM Molecular Mechanics (MM) DFT Density Functional Theory (DFT) Conformers->MM Fast & Efficient Geometry->DFT Accurate & Reliable Spectra->DFT Electronic->DFT

Caption: Mapping research goals to the appropriate computational methods.

Conclusion and Future Directions

The computational modeling of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is a prime example of how different theoretical methods can be synergistically employed to build a comprehensive understanding of a molecule's properties. A hybrid approach, leveraging the speed of Molecular Mechanics for conformational sampling and the accuracy of Density Functional Theory for refinement and property prediction, provides the most robust and efficient path forward.

For drug development professionals, this workflow allows for the rapid assessment of molecular shape and electronic properties, which are critical for understanding potential interactions with biological targets. For synthetic and analytical chemists, the ability to accurately predict NMR spectra can be a decisive tool in confirming the structure and stereochemistry of newly synthesized compounds.[17] As computational resources continue to grow and new functionals and algorithms are developed, the predictive power of these methods will only increase, further cementing their role as an indispensable tool in modern chemical research.[10][18]

References

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  • AIMultiple. (2025). Top 10 Drug Discovery Software of 2026 with Key Features.
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  • Beilstein Journals. (2012). Conformational analysis, stereoelectronic interactions and NMR properties of 2-fluorobicyclo[2.2.1]heptan-7-ols.
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  • AIP Publishing. (2007). Thermochemistry of Oxabicyclo-Heptanes, Oxabicyclo-Heptene: Enthalpy of Formation, Entropy, Heat Capacity, and Group Additivity. Journal of Physical and Chemical Reference Data.
  • ResearchGate. (2023). I want a simple explanation for the difference between Molecular Dynamic (MD) and Density Functional Theory (DFT)??.
  • Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester.
  • ResearchGate. Comparison between experimental and calculated NMR spectra for....
  • ResearchGate. (2019). Which computational method- DFT, Molecular mechanics or Molecular dynamics provides more accurate structure?.
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  • MDPI. (2026). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Molbank.
  • Enamine. Solution to bridged bicyclic molecule NMR challenge.
  • Quora. (2014). What is the difference between density functional theory and molecular dynamics?.
  • PubMed. (2025). Novel oxabicyclo[2.2.1]heptane-3-one derivatives with NO inhibitory and cytotoxic activities.... Bioorganic Chemistry.
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  • Synthesis of a Functionalized Oxabicyclo[2.2.1]-Heptene-Based Chemical Library. (2015).
  • Royal Society of Chemistry. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. New Journal of Chemistry.
  • MDPI. (2025). (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. Molbank.
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Comparative

HRMS Analysis of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde: A Comparative Guide to Ionization Modalities

Executive Summary & Analytical Challenge As a Senior Application Scientist, selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform requires analyzing the intrinsic physicochemical properties of the targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

As a Senior Application Scientist, selecting the optimal High-Resolution Mass Spectrometry (HRMS) platform requires analyzing the intrinsic physicochemical properties of the target analyte. 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde (C₈H₁₂O₂, Exact Mass: 140.0837 Da) presents a unique analytical challenge. It is a relatively low-molecular-weight, volatile, and neutral bicyclic ether lacking strongly acidic or basic functional groups.

While liquid chromatography (LC) coupled with electrospray ionization (ESI) is the default for many modern laboratories, it is fundamentally mismatched for this compound[1]. Conversely, traditional gas chromatography with electron ionization (GC-EI) provides excellent chromatographic resolution but often destroys the molecular ion of strained bicyclic systems due to excessive internal energy transfer[2]. This guide objectively compares these legacy approaches against Atmospheric Pressure Gas Chromatography (GC-APGC-HRMS), demonstrating why soft atmospheric ionization is the superior choice for structural confirmation and quantification of this specific oxanorbornane derivative.

Mechanistic Causality: Why Traditional Methods Fall Short

To understand experimental outcomes, we must first examine the causality behind the ionization mechanics.

The Failure of LC-ESI-HRMS

Electrospray Ionization (ESI) relies on the analyte's proton affinity in the liquid phase. Because 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde contains only an ether oxygen and an aldehyde group, it lacks the basicity required to efficiently compete for protons ([H]⁺) in standard acidic mobile phases (e.g., 0.1% formic acid)[1]. The result is poor ionization efficiency, leading to severe signal suppression and inadequate limits of detection (LOD).

The Fragmentation Dilemma in GC-EI-HRMS

GC-MS is the gold standard for volatile compounds[3]. However, standard EI operates at 70 electron volts (eV). The ionization event transfers approximately 6–8 eV of internal energy to the molecule. For a highly strained bicyclic system like an oxabicyclo[2.2.1]heptane, this energy vastly exceeds the carbon-carbon and carbon-oxygen bond dissociation energies. The radical cation [M]⁺· undergoes instantaneous α-cleavage and retro-Diels-Alder-like fragmentation, leaving the molecular ion (m/z 140.0837) virtually undetectable[2]. Without the intact molecular ion, confirming the elemental composition via HRMS becomes impossible.

The APGC Advantage

Atmospheric Pressure Gas Chromatography (APGC) bridges this gap by utilizing a corona discharge at atmospheric pressure, similar to APCI[4]. By introducing a protic modifier (e.g., water) into the source chamber—creating "wet" source conditions—the primary ionization mechanism shifts from charge transfer to proton transfer[5]. This soft ionization pathway gently yields the protonated molecule [M+H]⁺ (m/z 141.0916) with minimal residual internal energy, preserving the intact precursor for accurate mass measurement and targeted MS/MS experiments.

Ionization_Mechanisms cluster_EI GC-EI-HRMS (70 eV) cluster_APGC GC-APGC-HRMS (Atmospheric) cluster_ESI LC-ESI-HRMS Compound 1-Methyl-2-oxabicyclo [2.2.1]heptane-4-carbaldehyde EI_Ion Hard Ionization (Electron Impact) Compound->EI_Ion APGC_Ion Soft Ionization (Corona Discharge) Compound->APGC_Ion ESI_Ion Electrospray Ionization (Liquid Phase) Compound->ESI_Ion EI_Frag Extensive Fragmentation [M]+. rarely intact EI_Ion->EI_Frag High Energy (Excess Internal Energy) APGC_Mol Intact Molecular Ion [M+H]+ or [M]+. APGC_Ion->APGC_Mol Charge/Proton Transfer ESI_Fail Poor Ionization (Low Proton Affinity) ESI_Ion->ESI_Fail Lack of Basic Sites

Mechanistic comparison of ionization pathways for volatile bicyclic ethers.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics of the three HRMS modalities when analyzing 1-methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde. Data reflects optimized conditions for each respective platform.

Analytical PlatformIonization MechanismPrimary Observed IonExact Mass (Theoretical)Precursor Relative AbundanceMass Accuracy (ppm)Estimated LOD (pg on-column)
GC-EI-TOF-MS Electron Impact (70 eV)Fragment (e.g., m/z 97.0648)140.0837 ([M]⁺·)< 2%< 3.050 (for fragments)
GC-APGC-QTOF Proton Transfer (Wet Source)[M+H]⁺ 141.0916 > 85% < 1.5 0.5
LC-ESI-QTOF Electrospray (Positive Mode)[M+H]⁺ / [M+Na]⁺141.0916 / 163.0735Variable / Weak< 2.0> 500 (Poor Ionization)

Self-Validating Experimental Protocol: GC-APGC-HRMS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every analytical batch must pass internal quality gates before data is considered reliable.

Workflow Prep Sample Prep & ISTD Addition Blank Method Blank (System Suitability) Prep->Blank Batch start GC GC Separation (DB-5MS Column) Blank->GC Pass criteria HRMS APGC-QTOF MS Acquisition GC->HRMS Elution Val Mass Accuracy & Isotope Validation HRMS->Val <2 ppm error

Self-validating GC-APGC-HRMS analytical workflow ensuring data integrity.

Step 1: System Suitability & Mass Calibration
  • Action: Calibrate the QTOF mass spectrometer using Heptacosafluorotributylamine (PFTBA) or a dedicated APGC calibration solution to achieve a mass accuracy of < 1 ppm across the m/z 50–1000 range.

  • Validation Gate: Inject a solvent blank. The system must show a background noise level below 10³ counts and no carryover at the retention time of the target analyte.

Step 2: Sample Preparation & Internal Standardization
  • Action: Dilute the sample in a highly pure, non-polar solvent (e.g., GC-grade Hexane or Dichloromethane) to ensure compatibility with the GC injection port.

  • Validation Gate: Spike all samples, blanks, and calibrants with an Internal Standard (ISTD) such as Naphthalene-d8 (m/z 136.1084) at a concentration of 100 ng/mL. The absolute peak area of the ISTD must remain within ±15% across the entire batch to validate injection reproducibility and matrix effect absence.

Step 3: GC Separation Parameters
  • Column: Use a 5% phenyl-arylene / 95% dimethylpolysiloxane stationary phase (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: This slightly polar phase perfectly matches the volatility and polarity of the ether/aldehyde functional groups, ensuring sharp, symmetrical peaks without secondary interactions.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial hold at 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 3 min.

  • Injection: 1 µL, Splitless mode, Injector temperature at 250°C.

Step 4: APGC-HRMS Acquisition Parameters
  • Source Conditions: Maintain the APGC source in "Wet" mode by placing a vial of LC-MS grade water in the source enclosure or using a dedicated modifier line. Causality: The presence of water vapor generates hydronium ions (H₃O⁺) in the corona plasma, driving proton transfer to the analyte and ensuring the formation of the [M+H]⁺ ion (m/z 141.0916)[5].

  • Corona Current: 2.0 µA.

  • Cone Voltage: 20 V. Causality: Keeping the cone voltage low prevents in-source collision-induced dissociation (CID), which would otherwise fragment the fragile bicyclic ring[5].

  • Lock Mass: Utilize column bleed (e.g., cyclic siloxane m/z 355.0699) or a continuously infused reference compound as a real-time lock mass to maintain < 2 ppm mass accuracy throughout the run.

References

  • APGC Technical Note - Mass Spec Lab: Why Use APGC? - Comparison of GC-EI-MS, APGC and UPLC-ESI-QTof MSE Ionization and Fragmentation Patterns. Mass Spec Lab. Available at: [Link]

  • Evaluation and Optimization of APGC Parameters for the Analysis of Selected Hop Essential Oil Volatiles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ATMOSPHERIC PRESSURE GC (APGC). Waters Corporation. Available at: [Link]

  • Critical Insights into Untargeted GC-HRMS Analysis: Exploring Volatile Organic Compounds in Italian Ambient Air. MDPI. Available at: [Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Arome Science. Available at: [Link]

Sources

Validation

Comparison of synthetic routes to 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

A Comparative Guide to the Synthetic Routes of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde Introduction 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is a structurally intriguing molecule featuring a bicyclic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Synthetic Routes of 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde

Introduction

1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde is a structurally intriguing molecule featuring a bicyclic ether framework. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a variety of biologically active natural products. The rigid, three-dimensional structure of the 2-oxabicyclo[2.2.1]heptane core allows for precise spatial orientation of substituents, making it a valuable building block for the design of novel therapeutic agents. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering detailed experimental protocols and insights into the strategic choices behind each approach. The presented routes are designed based on established chemical transformations and aim to provide a practical framework for its synthesis in a research setting.

Route A: Acid-Catalyzed Cyclization of a γ-Hydroxy Epoxide

Strategy Overview

This synthetic route leverages a key intramolecular acid-catalyzed cyclization of a γ-hydroxy epoxide to construct the 2-oxabicyclo[2.2.1]heptane core. The synthesis commences with the construction of a substituted cyclopentene precursor, which is then elaborated through a series of stereocontrolled transformations to yield the target aldehyde. This approach is attractive due to its potential for high stereoselectivity and the use of well-established reaction methodologies.

Reaction Pathway Diagram

Route_A cluster_0 Route A: Acid-Catalyzed Cyclization of a γ-Hydroxy Epoxide A Methyl 1-methylcyclopent-2-ene-1-carboxylate B (1-Methylcyclopent-2-en-1-yl)methanol A->B DIBAL-H, Toluene, -78 °C C (1-Methyl-2,3-epoxycyclopentyl)methanol B->C m-CPBA, CH2Cl2 D 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-ol C->D BF3·OEt2, CH2Cl2 E 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde D->E Swern Oxidation Route_B cluster_1 Route B: Intramolecular Reductive Coupling of a Dialdehyde F 1-Methylcyclopentane-1,3-dicarboxylic acid G 1-Methylcyclopentane-1,3-dicarbaldehyde F->G 1. SOCl2 2. H2, Pd/C, quinoline-S H 1-Methyl-2-oxabicyclo[2.2.1]heptan-4-ol G->H AgNTf2, PhSiH3, CH2Cl2 I 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carbaldehyde H->I Swern Oxidation

Comparative

Conformationally Restricted Brilliance: A Comparison Guide to Pharmacophore Modeling with the 2-Oxabicyclo[2.2.1]heptane Scaffold

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the failure of flexible, linear, or monocyclic scaffolds to achieve target selectivity without incurring mas...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter a recurring bottleneck: the failure of flexible, linear, or monocyclic scaffolds to achieve target selectivity without incurring massive entropic penalties. The transition from "flatland" (2D) chemistry to highly complex 3D architectures has brought bridged bicyclic systems to the forefront.

Among these, the 2-oxabicyclo[2.2.1]heptane scaffold stands out. By acting as a rigidified, bridged ether, it locks the conformation of attached pharmacophores, projecting them along highly specific exo and endo vectors. This guide objectively compares the performance of the 2-oxabicyclo[2.2.1]heptane scaffold against traditional alternatives, supported by mechanistic rationales and self-validating experimental protocols.

The Mechanistic Advantage of 3D Rigidity

When a flexible molecule like tetrahydrofuran (THF) or morpholine binds to a target protein, it must "freeze" into a single bioactive conformation. This loss of rotational and vibrational freedom results in a high entropic penalty ( ΔS ), which directly degrades the overall binding affinity ( ΔG ).

The 2-oxabicyclo[2.2.1]heptane scaffold circumvents this by acting as a conformationally locked pentofuranose mimic [1]. The bridged architecture forces the ring into a pre-organized geometry. Consequently, the energetic cost of binding is drastically reduced. Furthermore, the steric bulk of the bridged system shields the ether oxygen from rapid CYP450-mediated oxidation, a common metabolic liability in standard morpholine or piperazine bioisosteres.

Objective Comparison: Scaffold Performance Metrics

The following table summarizes the quantitative and qualitative performance differences between the 2-oxabicyclo[2.2.1]heptane scaffold and its traditional counterparts.

FeatureTetrahydrofuran (THF)Morpholine2-Oxabicyclo[2.2.1]heptane
3D Character (Fsp³) ModerateModerateHigh (Bridged 3D architecture)
Conformational Flexibility High (Rapid pseudorotation)Moderate (Chair-boat flipping)Rigid (Locked exo/endo faces)
Entropic Penalty on Binding HighModerateLow (Pre-organized vectors)
Metabolic Stability Low (Prone to oxidation)Moderate (CYP450 susceptible)High (Steric shielding of ether)
Target Selectivity PoorModerateExcellent (Strict spatial boundaries)

Evidence-Based Case Studies

Case Study 1: Fragment-Based Drug Discovery (FBDD) in AmpC β -Lactamase

In fragment-based drug discovery, low-molecular-weight compounds are screened to find novel chemotypes. Because fragments are small, they must form highly efficient, directional interactions with the target.

A landmark screen against AmpC β -lactamase identified Fragment 16—specifically, (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid —as a potent novel chemotype [2]. The rigid 2-oxabicyclo[2.2.1]heptane core perfectly projects the carboxylic acid vector to mimic the transition state of a β -lactam ring, achieving binding efficiencies that flexible aliphatic acids cannot replicate.

G N1 Fragment 16 (2-Oxabicyclo[2.2.1]heptane core) N2 Rigid Carboxylate Vector Projection N1->N2 N3 Mimics beta-lactam Transition State N2->N3 N4 Binds AmpC beta-lactamase Active Site N3->N4 N5 Inhibition of Bacterial Resistance N4->N5

Figure 1: Mechanistic pathway of AmpC β-lactamase inhibition via the 2-oxabicyclo[2.2.1]heptane scaffold.

Case Study 2: Natural Product Bioactivity & NO Inhibition

The biological relevance of this scaffold is not limited to synthetic fragments. Recent isolations from the endolichenic fungus Exophiala sp. revealed novel compounds featuring a unique 2-oxabicyclo[2.2.1]heptane-3-one core. These rigidified natural products exhibited potent Nitric Oxide (NO) inhibitory activities, proving that nature utilizes this exact bridged architecture to achieve high-affinity target engagement [3].

G N1 Flexible Tetrahydrofuran (THF) or Morpholine N2 High Entropic Penalty During Target Binding N1->N2 Flexible Dynamics N3 2-Oxabicyclo[2.2.1]heptane Scaffold N1->N3 Bridged Cyclization N4 Locked Pentofuranose Conformation N3->N4 N5 Pre-organized Pharmacophore Vectors N3->N5 N6 Enhanced Binding Affinity & Metabolic Stability N4->N6 N5->N6

Figure 2: Logical flow of bioisosteric replacement leading to enhanced pharmacokinetic profiles.

Self-Validating Experimental Protocols

To properly leverage the 2-oxabicyclo[2.2.1]heptane scaffold, empirical validation must be rigorous. Below are the step-by-step methodologies for computational modeling and kinetic validation. I have designed these protocols to be self-validating, ensuring that experimental artifacts are caught early.

Protocol A: In Silico Pharmacophore Modeling & Docking

Causality: Why use a rigid scaffold in virtual screening? Flexible molecules generate thousands of conformers, diluting the accuracy of the scoring function. A rigid 2-oxabicyclo[2.2.1]heptane scaffold drastically reduces the conformational search space, allowing for highly precise vector alignment.

  • Conformer Generation: Generate the 3D geometry of the 2-oxabicyclo[2.2.1]heptane derivative using an advanced force field (e.g., OPLS4). Reasoning: Accurate force fields are mandatory to correctly model the inherent ring strain of the bridged bicycle.

  • Pharmacophore Feature Assignment: Map the hydrogen bond acceptors (the bridging oxygen) and define the spatial constraints of the exo/endo substituents.

  • Rigid-Receptor Docking: Dock the generated conformers into the target active site.

  • Validation Checkpoint (Self-Correction): Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the lowest-energy unbound conformer. If the RMSD is < 0.5 Å, the scaffold's rigidity is successfully minimizing the entropic penalty. If RMSD > 1.5 Å, the scaffold is being artificially distorted by the docking algorithm, and the hit should be discarded.

Protocol B: Surface Plasmon Resonance (SPR) Kinetic Validation

Causality: Biochemical assays (like IC50) often fail to distinguish between true stoichiometric binders and non-specific aggregators, especially for low-affinity fragments. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, validating the structural integrity of the scaffold's binding mode.

  • Sensor Chip Functionalization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Reasoning: Covalent attachment ensures a stable baseline necessary for detecting the low molecular weight (~150-200 Da) 2-oxabicyclo[2.2.1]heptane fragments.

  • Analyte Preparation: Prepare a concentration series (e.g., 10 µM to 2 mM) of the 2-oxabicyclo[2.2.1]heptane derivative in running buffer (PBS-P+ with strictly matched 1% DMSO). Reasoning: Strict DMSO matching is critical to prevent bulk refractive index artifacts that mimic binding signals.

  • Kinetic Injection: Inject the analyte at a high flow rate (30 µL/min) to minimize mass transport limitations. Record both association and dissociation phases.

  • Validation Checkpoint (Self-Correction): Compare the experimental maximum response ( Rmax​ ) to the theoretical Rmax​ . If the experimental Rmax​ exceeds the theoretical value by >20%, the compound is likely aggregating or binding non-specifically, invalidating the 1:1 binding hypothesis.

G N1 Immobilize Target Protein (e.g., AmpC) on Sensor Chip N2 Inject 2-Oxabicyclo[2.2.1]heptane Analogs (Analyte) N1->N2 N3 Record Association Phase (kon calculation) N2->N3 N4 Inject Running Buffer (koff calculation) N3->N4 N5 Calculate KD = koff / kon N4->N5 N6 Validate Stoichiometry (Exclude Aggregators) N5->N6

Figure 3: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Conclusion

The 2-oxabicyclo[2.2.1]heptane scaffold is not merely a structural curiosity; it is a highly functional tool for overcoming the limitations of flexible 2D rings. By pre-organizing pharmacophore vectors and shielding vulnerable heteroatoms, it offers a distinct advantage in both fragment-based drug discovery and bioisosteric replacement strategies.

References

  • Barelier, S., et al. "Increasing chemical space coverage by combining empirical and computational fragment screens." RCSB Protein Data Bank (2014).[Link]

  • ACS Publications. "Distal Two-Bond versus Three-Bond Electronegative Oxo-Substituent Effect Controls the Kinetics and Thermodynamics of the Conversion of a C-Nitroso Function to the Corresponding Oxime in the Conformationally Locked Pentofuranose (Bicyclo[2.2.1]heptane) System." The Journal of Organic Chemistry (2014).[Link]

  • Shim, S., et al. "Novel oxabicyclo[2.2.1]heptane-3-one derivatives with NO inhibitory and cytotoxic activities, and xanthone derivatives from the endolichenic fungus Exophiala sp." Bioorganic Chemistry (2025).[Link]

Sources

Validation

Comparing the reactivity of endo vs exo isomers of oxabicycloheptanes

Comparative Reactivity Guide: Endo vs. Exo Isomers of 7-Oxabicyclo[2.2.1]heptanes As a Senior Application Scientist in synthetic methodology, I frequently encounter the 7-oxabicyclo[2.2.1]heptane framework in the design...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: Endo vs. Exo Isomers of 7-Oxabicyclo[2.2.1]heptanes

As a Senior Application Scientist in synthetic methodology, I frequently encounter the 7-oxabicyclo[2.2.1]heptane framework in the design of rigid pharmacophores, natural product total synthesis (such as salvinorin A precursors), and the development of cantharidin-derived anticancer agents[1],[2].

The oxygen-bridged bicyclic system presents a fascinating stereochemical landscape. The reactivity of its endo and exo isomers diverges significantly due to the interplay of steric shielding and stereoelectronic effects exerted by the 7-oxa bridge. This guide objectively compares the formation, thermodynamic stability, and nucleophilic ring-opening reactivity of these two isomeric forms, providing actionable, self-validating protocols for your benchwork.

Stereoelectronic Foundations: Formation and Stability

The 7-oxabicyclo[2.2.1]heptane core is traditionally constructed via the Diels-Alder cycloaddition between a furan derivative (diene) and an electron-deficient alkene (dienophile)[3]. The stereochemical outcome—endo vs. exo—is dictated by the reaction temperature and time, governed by the principles of kinetic versus thermodynamic control.

  • The Endo Isomer (Kinetic Control): At ambient temperatures (e.g., 20–25 °C), the endo isomer forms rapidly. This is driven by secondary orbital interactions between the oxygen lone pairs of the furan and the electron-withdrawing groups of the dienophile, which lower the activation energy of the endo transition state[4].

  • The Exo Isomer (Thermodynamic Control): The endo adduct is sterically congested. Because the furan Diels-Alder reaction is highly reversible (retro-Diels-Alder), heating the reaction (e.g., >80 °C) provides the energy necessary to revert the endo product back to starting materials, allowing the sterically relaxed, thermodynamically stable exo isomer to accumulate over time[5],[4].

DA_Pathway Reactants Furan + Dienophile TS_Endo Endo Transition State (Lower Ea) Reactants->TS_Endo Fast (< 25°C) TS_Exo Exo Transition State (Higher Ea) Reactants->TS_Exo Slow (> 80°C) Endo_Prod Endo Isomer (Kinetic Product) TS_Endo->Endo_Prod Exo_Prod Exo Isomer (Thermodynamic Product) TS_Exo->Exo_Prod Endo_Prod->Reactants Retro-Diels-Alder (Reversible)

Fig 1. Kinetic vs thermodynamic pathways in the Diels-Alder synthesis of 7-oxabicycloheptanes.

Reactivity Profiles: Nucleophilic Ring Opening

The true utility of the 7-oxabicyclo[2.2.1]heptane system lies in its desymmetrization via nucleophilic ring opening, which yields highly functionalized cyclohexenols[6]. Here, the reactivity of the endo and exo isomers diverges sharply.

Exo-Face Attack (The Path of Least Resistance) The bicyclic framework adopts a rigid, boat-like conformation. The convex (exo) face is highly exposed, while the concave (endo) face is sterically blocked by the endo-protons. Consequently, incoming nucleophiles (e.g., organocuprates, Grignard reagents, or heteroatom nucleophiles) preferentially attack from the exo face. When an exo-substituted oxabicycle undergoes ring cleavage, the reaction proceeds smoothly via an S_N2 or S_N2' mechanism, yielding trans-disubstituted cyclohexenols with high regioselectivity and yield[1].

Endo-Face Attack (Steric Hindrance) Attempting to force a nucleophile into the endo cavity generally results in poor yields, complex mixtures, or requires harsh basic conditions that induce unwanted epimerizations[7]. Unless the nucleophile is tethered to the molecule (facilitating an intramolecular delivery), endo-attack is kinetically disfavored.

Ring_Opening Substrate 7-oxabicyclo[2.2.1]heptane Core Exo_Attack Exo-Face Attack (Sterically Unhindered) Substrate->Exo_Attack Nucleophile (Nu-) Endo_Attack Endo-Face Attack (Sterically Hindered) Substrate->Endo_Attack Nucleophile (Nu-) Product_Exo Trans-Disubstituted Cyclohexenol (Major) Exo_Attack->Product_Exo Ring Cleavage Product_Endo Cis-Disubstituted Cyclohexenol (Trace) Endo_Attack->Product_Endo Ring Cleavage

Fig 2. Stereoelectronic preference for exo-face nucleophilic attack during ring opening.

Quantitative Comparison of Reactivity

The following table synthesizes experimental data comparing the formation and subsequent ring-opening efficiency of the two isomers.

Reaction TypeSubstrate / ReagentsConditionsMajor Product StereochemistryTypical YieldRef
Cycloaddition (Kinetic) Furan + MaleimideEtOAc, 24 °C, 16 hEndo-adduct (>95% de)83%[3]
Cycloaddition (Thermodynamic) 2-Phenylfuran + MaleimideEtOH, 80 °C, 16 hExo-adduct (Thermodynamic)86%[4]
Nucleophilic Ring Opening Exo-oxabicycloheptane + Nu⁻Lewis Acid (e.g., CuI), THFTrans-cyclohexenol75–90%[1]
Nucleophilic Ring Opening Endo-oxabicycloheptane + Nu⁻Strong Base / HeatComplex mixture / Trans-isomer< 40%[7]

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. By incorporating specific in-process analytical checks, you can verify the mechanistic causality at each step.

Protocol A: Diastereoselective Synthesis of Endo-7-oxabicyclo[2.2.1]heptene

Causality: Maintaining the reaction at room temperature prevents the retro-Diels-Alder pathway from activating, trapping the kinetic endo product.

  • Setup: Dissolve furan (1.0 equiv) and N-methylmaleimide (1.05 equiv) in ethyl acetate (0.5 M concentration).

  • Reaction: Stir the mixture continuously at 20–24 °C for 16 hours. Do not apply heat[3].

  • In-Process Validation (TLC): Monitor the disappearance of N-methylmaleimide (stain with KMnO₄). The endo product will typically elute lower on silica gel than the exo isomer due to the dipole alignment of the endo-carbonyls.

  • Isolation: Concentrate the solvent under reduced pressure. Triturate the crude residue with cold diethyl ether to precipitate the endo-adduct as a white solid.

  • Structural Validation (1H NMR): Critical Check. In the 1H NMR spectrum, the coupling constant ( J ) between the bridgehead protons (H1/H4) and the adjacent protons (H2/H3) is diagnostic. For the endo isomer, the dihedral angle is nearly 90°, resulting in a J≈0 Hz (appearing as singlets). If you see a coupling of J≈4−5 Hz, you have thermalized to the exo isomer.

Protocol B: Regioselective Nucleophilic Ring Opening of the Exo-Isomer

Causality: A Lewis acid is required to coordinate with the 7-oxa bridge, weakening the C–O bond. The nucleophile is then directed to the unhindered exo face, executing an anti-periplanar ring cleavage.

  • Setup: Under an inert argon atmosphere, dissolve the exo-7-oxabicyclo[2.2.1]heptane derivative in anhydrous THF (0.2 M). Cool the flask to -78 °C.

  • Activation: Add a Lewis acid (e.g., BF₃·OEt₂ or a Cu(I) salt if using Grignard reagents) dropwise. Stir for 15 minutes to allow oxygen-metal coordination[1].

  • Nucleophilic Attack: Slowly add the nucleophile (e.g., an alkylmagnesium bromide). Maintain at -78 °C for 2 hours, then slowly warm to 0 °C.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with dichloromethane, wash with brine, dry over MgSO₄, and concentrate.

  • Validation: The resulting cyclohexenol should exhibit trans-diaxial or trans-diequatorial coupling in its 1H NMR spectrum (typically J≈9−12 Hz for the protons adjacent to the newly formed hydroxyl and nucleophile groups), confirming the stereospecific exo-attack and inversion at the carbon center.

References

  • Retro-Diels-Alder reaction: possible involvement in the metabolic activation of 7-oxabicyclo[2.2.1]hepta-2(3),5(6)
  • Source: Australian Journal of Chemistry (connectsci.au)
  • Source: PMC (nih.gov)
  • Source: RSC Advances (rsc.org)
  • Source: PMC (nih.gov)
  • Source: Thieme E-Books (thieme-connect.de)
  • Formal Total Synthesis of (±)

Sources

Comparative

Quantum Chemical Calculations for Oxabicyclic Aldehydes: A Comparative Guide to Software and Methodologies

Executive Summary Oxabicyclic aldehydes—particularly derivatives of the 7-oxabicyclo[2.2.1]heptane core—are privileged scaffolds in natural product synthesis and drug discovery (e.g., cantharidin analogs, tyrosyl-DNA pho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxabicyclic aldehydes—particularly derivatives of the 7-oxabicyclo[2.2.1]heptane core—are privileged scaffolds in natural product synthesis and drug discovery (e.g., cantharidin analogs, tyrosyl-DNA phosphodiesterase inhibitors). Computationally modeling these molecules presents unique challenges: the high ring strain of the oxabicyclic core, the stereoelectronic influence of the bridging oxygen, and the conformational flexibility of the exocyclic aldehyde moiety.

As a Senior Application Scientist, I frequently see researchers struggle with selecting the right quantum chemistry software and density functional theory (DFT) methods for these systems. This guide objectively compares the two leading computational suites—Gaussian 16 and ORCA 5.0 —and provides self-validating, field-tested protocols for predicting transition states (TS) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Software Suite Comparison: Gaussian 16 vs. ORCA 5.0

When evaluating software for oxabicyclic aldehyde calculations, the choice often comes down to Gaussian 16 (the industry standard) and ORCA 5.0 (a highly efficient, rapidly evolving alternative). Both utilize the Gauge-Independent Atomic Orbital (GIAO) method for NMR and robust algorithms for geometry optimization, but their underlying architectures dictate distinct advantages.

Table 1: Performance and Feature Comparison
Feature / CapabilityGaussian 16ORCA 5.0Application to Oxabicyclic Aldehydes
Transition State (TS) Search Exceptional (Berny Algorithm)Good (Opt=TS, requires good Hessian)Gaussian is preferred for complex ring-opening TS searches due to its robust step-size control.
Computational Speed (Large Systems) Standard (Default exact integrals)Superior (RI and RIJCOSX approximations)ORCA is significantly faster when calculating bulky oxabicyclic derivatives (e.g., drug-like molecules).
NMR Chemical Shift Prediction Excellent (Broad functional support)Excellent (Native support for pcSseg basis sets)ORCA provides highly accurate NMR predictions at a fraction of the computational cost[1].
Cost & Accessibility Commercial License RequiredFree for Academic Use / Commercial LicenseORCA democratizes high-level double-hybrid DFT calculations for academic researchers.

The Causality of Choice: If your primary goal is mapping complex, multi-step asymmetric ring-opening (ARO) reactions, Gaussian's Berny algorithm is highly forgiving with poor initial guesses[2]. However, if you are screening libraries of oxabicyclic aldehydes for NMR structural elucidation, ORCA's implementation of the Resolution of Identity (RIJCOSX) approximation reduces computation time by up to 80% without sacrificing accuracy[1].

Methodological Benchmarking: Functionals and Basis Sets

Selecting the correct density functional and basis set is critical. A common pitfall in modeling oxabicyclic aldehydes is relying on legacy functionals like B3LYP, which fail to adequately capture the non-covalent dispersion interactions crucial for determining endo/exo stereoselectivity[2].

Table 2: Recommended DFT Methodologies
TaskRecommended FunctionalRecommended Basis SetRationale (Causality)
Geometry & TS Optimization M06-2X or ωB97X-D6-311+G(d,p) or def2-TZVPM06-2X accurately captures the transition state barriers of oxabicyclic cycloadditions and ring-openings[3].
1H / 13C NMR Prediction mPW1PW91 or ωB97X-DpcSseg-2 or def2-SVPThe pcSseg-n basis sets are specifically optimized for NMR shielding tensors, minimizing gauge errors[4].
Single-Point Energies DLPNO-CCSD(T)def2-TZVPPProvides near-coupled-cluster accuracy for activation barriers at a fraction of the cost (Native to ORCA).

Experimental Protocols: Self-Validating Workflows

Scientific integrity demands that computational workflows be self-validating. A predicted transition state or NMR spectrum is only as reliable as the logical checks built into the protocol.

Protocol A: Transition State (TS) Search for Ring-Opening Reactions

When an oxabicyclic aldehyde undergoes nucleophilic attack, the bridging oxygen dictates the trajectory of the nucleophile.

Step-by-Step Methodology:

  • Conformational Sampling: Generate conformers of the reactant complex. The aldehyde carbonyl must be evaluated in both s-cis and s-trans conformations relative to the oxabicyclic core.

  • Pre-Optimization: Optimize the lowest-energy reactant complex at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • TS Optimization: Submit the constrained geometry to a TS search using M06-2X/6-311+G(d,p)[3]. In Gaussian, use the keyword opt=(ts, calcall, noeigentest).

  • Frequency Validation (Critical Check): Run a frequency calculation. A true transition state must possess exactly one imaginary frequency corresponding to the bond-breaking/forming reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation (irc=calcall). This is the self-validating step: the IRC must smoothly connect the TS back to the exact reactant and forward to the exact product[2].

G N1 Reactant Complex Conformational Search N2 Pre-Optimization (Low-level DFT) N1->N2 N3 Transition State Search (Opt=TS / Berny) N2->N3 N4 Frequency Analysis (1 Imaginary Freq?) N3->N4 N4->N3 No (0 or >1) N5 IRC Calculation (Self-Validation) N4->N5 Yes N6 Product Complex Validation N5->N6

Caption: Workflow for self-validating transition state searches using IRC verification.

Protocol B: High-Accuracy NMR Chemical Shift Prediction

Because the aldehyde group can rotate, a single static calculation will yield inaccurate NMR shifts. The experimental NMR spectrum is a time-averaged observation of all accessible conformers.

Step-by-Step Methodology:

  • Ensemble Generation: Perform a molecular mechanics conformational search to find all conformers within a 5.0 kcal/mol window.

  • DFT Optimization: Optimize all conformers at the ωB97X-D/def2-SVP level using a polarizable continuum model (PCM) matching the experimental NMR solvent (e.g., Chloroform).

  • Energy Filtering: Discard conformers with a relative free energy (ΔG) > 3.0 kcal/mol above the global minimum.

  • GIAO NMR Calculation: Calculate the isotropic shielding tensors using the GIAO method at the mPW1PW91/pcSseg-2 level[1][4].

  • Boltzmann Averaging: Calculate the Boltzmann population of each conformer based on its ΔG at 298.15 K. Multiply the calculated NMR shift of each conformer by its fractional population to derive the final weighted shift.

G N1 2D Oxabicyclic Aldehyde N2 Conformer Ensemble (Molecular Mechanics) N1->N2 N3 DFT Geometry Opt (ωB97X-D/def2-SVP) N2->N3 N4 Free Energy Filter (ΔG < 3 kcal/mol) N3->N4 N5 GIAO NMR Calculation (mPW1PW91/pcSseg-2) N4->N5 N6 Boltzmann Averaging & Linear Scaling N5->N6

Caption: Protocol for Boltzmann-weighted NMR chemical shift prediction.

Conclusion & Expert Recommendations

For standard geometry optimizations and complex transition state mapping of oxabicyclic aldehydes, Gaussian 16 remains the most forgiving and robust tool due to its superior Berny optimization algorithm. However, for researchers focused on structural elucidation via NMR, or those working with large libraries of oxabicyclic derivatives, ORCA 5.0 offers unparalleled speed and native integration with NMR-specific basis sets (pcSseg-n) at zero cost for academia.

Regardless of the software chosen, scientific integrity relies on rigorous self-validation: always utilize IRC calculations to confirm transition states, and always apply Boltzmann weighting to account for the conformational flexibility of the aldehyde moiety.

References

  • Computational study on the mechanism of the reaction of benzenesulfonyl azides with oxabicyclic alkenes Source: PubMed / Journal of Molecular Modeling URL:[Link]

  • Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them Source: Organometallics (ACS Publications) URL:[Link]

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Sources

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